Neopterin-13C5
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C9H11N5O4 |
|---|---|
分子量 |
258.18 g/mol |
IUPAC 名称 |
2-amino-6-[(1S,2R)-1,2,3-trihydroxy(1,2,3-13C3)propyl]-3H-pteridin-4-one |
InChI |
InChI=1S/C9H11N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h1,4,6,15-17H,2H2,(H3,10,11,13,14,18)/t4-,6+/m1/s1/i1+1,2+1,3+1,4+1,6+1 |
InChI 键 |
BMQYVXCPAOLZOK-NNFFBITRSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Role of Neopterin in Immune System Activation: A Technical Guide
Executive Summary: Neopterin (B1670844), a pteridine (B1203161) derivative, has emerged as a sensitive and reliable biomarker for the activation of the cellular immune system. Produced predominantly by monocytes/macrophages and dendritic cells upon stimulation by interferon-gamma (IFN-γ), its levels in bodily fluids directly correlate with the extent of Th1-type immune responses. This guide provides an in-depth overview of neopterin's biosynthesis, its multifaceted roles in immune modulation and oxidative stress, and its application as a diagnostic and prognostic marker in various pathological conditions. Detailed methodologies for its quantification are provided for research and clinical settings.
Introduction to Neopterin
Neopterin is a low molecular weight compound (253.2 g/mol ) belonging to the class of pteridines.[1][2] It is a catabolic product of guanosine (B1672433) triphosphate (GTP), a ubiquitous cellular energy source and signaling molecule.[1] In the context of the immune system, neopterin is not merely a metabolic byproduct but an active participant and indicator of cell-mediated immune activation.[3] Its concentration in biological fluids such as serum, plasma, urine, and cerebrospinal fluid (CSF) serves as a real-time proxy for the endogenous release of IFN-γ, a hallmark cytokine of T-helper 1 (Th1) cell-driven immunity.[4]
Biosynthesis of Neopterin
The synthesis of neopterin is intricately linked to the activation of the cellular immune response. The pathway is initiated when immune cells, particularly T-helper 1 (Th1) lymphocytes and Natural Killer (NK) cells, release IFN-γ in response to pathogens or other inflammatory stimuli.[5]
Key Steps in Biosynthesis:
-
IFN-γ Stimulation: IFN-γ binds to its specific receptors on the surface of monocytes, macrophages, and dendritic cells.[3]
-
Enzyme Induction: This binding event triggers intracellular signaling cascades, leading to the transcriptional upregulation of the enzyme GTP cyclohydrolase I (GTP-CH-I) .[2][6] Lipopolysaccharides (LPS) and tumor necrosis factor-alpha (TNF-α) can superinduce this IFN-γ-mediated production.[5]
-
GTP Conversion: GTP-CH-I, the rate-limiting enzyme in this pathway, catalyzes the conversion of GTP into 7,8-dihydroneopterin (B1664191) triphosphate .[2][4]
-
Neopterin Formation: In human macrophages, the subsequent enzyme in the tetrahydrobiopterin (B1682763) (BH4) synthesis pathway, 6-pyruvoyltetrahydropterin synthase, has low activity.[5] This leads to an accumulation of 7,8-dihydroneopterin triphosphate, which is then dephosphorylated and oxidized, largely non-enzymatically by reactive oxygen species (ROS), to form stable neopterin.[5][7]
The following diagram illustrates the IFN-γ induced biosynthesis pathway of neopterin.
References
- 1. Neopterin: Biomarker of cell-mediated immunity and potent usage as biomarker in silicosis and other occupational diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The role of neopterin as a monitor of cellular immune activation in transplantation, inflammatory, infectious, and malignant diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GTP cyclohydrolase I - Wikipedia [en.wikipedia.org]
- 5. Neopterin, the Cell-Mediated Immune Response Biomarker, in Inflammatory Periodontal Diseases: A Narrative Review of a More than Fifty Years Old Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of interferons beta or gamma on neopterin biosynthesis and tryptophan degradation by human alveolar macrophages in vitro: synergy with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
An In-Depth Technical Guide to Neopterin-13C5: Chemical Structure, Properties, and Applications
This technical guide provides a comprehensive overview of Neopterin-13C5, a stable isotope-labeled analog of neopterin (B1670844), for researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical properties, and its application as an internal standard in quantitative analyses. Furthermore, it outlines the biological significance of neopterin and the pathway of its biosynthesis.
Chemical Structure and Physicochemical Properties
This compound is a stable isotope-labeled form of D-erythro-neopterin, where five carbon atoms have been replaced with their heavier isotope, ¹³C. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of neopterin, as it shares identical chemical and physical properties with the unlabeled analyte but is distinguishable by its mass.[1]
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value |
| Chemical Name | D-erythro-Neopterin-13C5 |
| Synonyms | 2-Amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-4(3H)-pteridinone-13C5; D-(+)-Neopterin-13C5 |
| CAS Number | 1217632-04-6 |
| Molecular Formula | C₄¹³C₅H₁₁N₅O₄ |
| Molecular Weight | 258.18 g/mol |
| Appearance | Light Red to Brown Solid |
| Purity | >95% |
| Solubility | Slightly soluble in aqueous acid (with heating and sonication), Slightly soluble in methanol (B129727) (with heating) |
| Storage | -20°C |
| SMILES | O=C1C2=N--INVALID-LINK----INVALID-LINK--[13CH2]O">13C=[13CH]NC2=NC(N)=N1 |
| InChI | InChI=1S/C9H11N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h1,4,6,15-17H,2H2,(H3,10,11,13,14,18)/t4-,6+/m1/s1/i1+1,2+1,3+1,5+1,6+1 |
Data sourced from commercial suppliers and chemical databases.
Biological Significance of Neopterin
Neopterin is a catabolic product of guanosine (B1672433) triphosphate (GTP) and serves as a sensitive biomarker for the activation of the cellular immune system.[2][3] It is primarily synthesized and secreted by human monocytes and macrophages upon stimulation by interferon-gamma (IFN-γ), a key cytokine in T-helper cell 1 (Th1) type immune responses.[2] Elevated levels of neopterin in bodily fluids such as blood, urine, and cerebrospinal fluid are indicative of a pro-inflammatory state and are associated with various conditions, including:
Monitoring neopterin levels can thus provide valuable insights into the activity of the cellular immune system in various pathological processes.
Neopterin Biosynthesis Pathway
The biosynthesis of neopterin is initiated by the activation of macrophages by IFN-γ. This triggers the enzymatic conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate by GTP cyclohydrolase I. Subsequently, this intermediate is dephosphorylated to 7,8-dihydroneopterin, which is then non-enzymatically oxidized to form neopterin.
Experimental Protocols
This compound is primarily used as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of neopterin in biological samples.[4][5] The following protocol is a detailed methodology for the analysis of urinary neopterin using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[6][7][8]
Quantification of Urinary Neopterin by UPLC-MS/MS
This method allows for the high-throughput and sensitive measurement of the urinary neopterin-to-creatinine ratio (UNCR), which normalizes for variations in urine dilution.
3.1.1. Materials and Reagents
-
D-erythro-Neopterin (analyte standard)
-
D-erythro-Neopterin-13C5 (internal standard)
-
Creatinine (B1669602) (for creatinine ratio)
-
Creatinine-D3 (internal standard for creatinine)
-
Ammonium (B1175870) hydroxide (B78521) (33 mmol/L)
-
Milli-Q water
-
Mobile Phase A: Specific composition as per instrument requirements (e.g., aqueous buffer with additives)
-
Mobile Phase B: Specific composition as per instrument requirements (e.g., organic solvent like acetonitrile (B52724) or methanol)
3.1.2. Preparation of Stock and Standard Solutions
-
Neopterin Stock Solution (100 µg/L): Dissolve D-erythro-neopterin in 33 mmol/L ammonium hydroxide.
-
This compound Internal Standard Stock Solution (concentration as required, e.g., 50 ng/mL): Dissolve D-erythro-neopterin-13C5 in 33 mmol/L ammonium hydroxide.
-
Creatinine Stock Solution (5 mg/dL): Dissolve creatinine in Milli-Q water.
-
Creatinine-D3 Internal Standard Stock Solution (concentration as required, e.g., 2.5 µg/mL): Dissolve creatinine-D3 in Milli-Q water.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the neopterin and creatinine stock solutions in the initial mobile phase conditions (e.g., 99% Mobile Phase A and 1% Mobile Phase B). Spike each calibration standard with a fixed amount of the this compound and Creatinine-D3 internal standard solutions.
3.1.3. Sample Preparation
-
Collect midstream urine samples.
-
Centrifuge the urine samples to remove any particulate matter.
-
Dilute the supernatant with the initial mobile phase.
-
Add a fixed volume of the this compound and Creatinine-D3 internal standard solutions to each diluted urine sample.
3.1.4. UPLC-MS/MS Instrumentation and Conditions
-
UPLC System: A high-performance liquid chromatography system capable of handling high pressures.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A suitable reversed-phase column for the separation of polar compounds.
-
Mobile Phases and Gradient: A gradient elution program using Mobile Phase A and Mobile Phase B to achieve optimal separation.
-
MS/MS Detection: Operate the mass spectrometer in the positive ion mode using Multiple Reaction Monitoring (MRM).
Table 2: Example MRM Transitions for Neopterin and Creatinine Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| D-erythro-neopterin | 254.1 | 206.1 |
| D-erythro-neopterin-13C5 | 259.1 | 210.1 |
| Creatinine | 114.1 | 44.1 |
| Creatinine-D3 | 117.1 | 47.1 |
Note: The specific m/z values may vary slightly depending on the instrument and adduct formation.
3.1.5. Data Analysis
-
Integrate the peak areas for the analyte and its corresponding internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of neopterin and creatinine in the urine samples by interpolating their peak area ratios from the calibration curve.
-
Calculate the urinary neopterin-to-creatinine ratio (UNCR).
Experimental Workflow Diagram
Synthesis of this compound
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of neopterin in biological matrices. Its use as an internal standard in isotope dilution mass spectrometry minimizes analytical variability, enabling reliable measurement of this important biomarker of cellular immune activation. The detailed UPLC-MS/MS protocol provided in this guide offers a robust method for researchers studying inflammatory and immune-mediated diseases. While the synthesis of this compound is a specialized process, its commercial availability facilitates its application in a wide range of research and clinical settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Neopterin - Wikipedia [en.wikipedia.org]
- 4. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 6. academic.oup.com [academic.oup.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. High-Throughput Urinary Neopterin-to-Creatinine Ratio Monitoring of Systemic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
The Significance of Urinary Neopterin: A Non-Invasive Biomarker of Cellular Immune Activation
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Neopterin (B1670844), a catabolic product of guanosine (B1672433) triphosphate (GTP), is a sensitive biomarker for the activation of the cellular immune system.[1][2][3] Primarily synthesized by monocytes, macrophages, and dendritic cells upon stimulation by interferon-gamma (IFN-γ) released from activated T-helper 1 (Th1) cells, its concentration in bodily fluids such as urine provides a non-invasive window into the state of cell-mediated immunity.[1][4] Elevated urinary neopterin levels are associated with a range of conditions characterized by a Th1-driven immune response, including viral and intracellular bacterial infections, autoimmune diseases, malignancies, and allograft rejection. This guide provides an in-depth overview of the biochemical pathways of neopterin synthesis, its clinical significance, methodologies for its quantification, and its applications in research and drug development.
Introduction to Neopterin
Neopterin is a pteridine (B1203161) compound derived from GTP. Its production is a hallmark of the activation of the cellular immune response, making it a valuable indirect marker of IFN-γ activity. Unlike many cytokines which have a short half-life, neopterin is a stable molecule that is excreted unchanged in the urine. This stability, combined with the ease of non-invasive sample collection, makes urinary neopterin an excellent candidate for monitoring immune status in various clinical and research settings.
Biochemical Pathway of Neopterin Synthesis
The synthesis of neopterin is intricately linked to the Th1-type immune response. The process is initiated when T-lymphocytes and Natural Killer (NK) cells are activated, leading to the release of IFN-γ.
Key steps in the pathway include:
-
IFN-γ Stimulation: IFN-γ is the primary stimulus for neopterin production. It binds to its receptor on monocytes and macrophages, triggering a downstream signaling cascade.
-
Enzyme Upregulation: This signaling leads to the upregulation of the enzyme GTP cyclohydrolase I (GTPCH-I).
-
Conversion of GTP: GTPCH-I catalyzes the conversion of Guanosine Triphosphate (GTP) into 7,8-dihydroneopterin (B1664191) triphosphate.
-
Formation of Neopterin: In human macrophages, subsequent enzymatic activity is low, leading to the accumulation of 7,8-dihydroneopterin, which is then readily oxidized to form stable neopterin.
While IFN-γ is the principal inducer, other stimuli like IFN-alpha, IFN-beta, and lipopolysaccharides (LPS) can also induce neopterin synthesis, although IFN-γ is the most potent.
References
- 1. The Clinical Significance of Serum and Urinary Neopterin Levels in Several Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neopterin: Biomarker of cell-mediated immunity and potent usage as biomarker in silicosis and other occupational diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validating Urinary Neopterin as a Biomarker of Immune Response in Captive and Wild Capuchin Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Unraveling Immune Activation: A Technical Guide to In Vitro Neopterin-13C5 Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro application of Neopterin-13C5, a stable isotope-labeled molecule crucial for investigating the dynamics of immune cell activation. While neopterin (B1670844) is widely recognized as a stable end-product of a specific metabolic pathway and a key biomarker of cellular immunity, the use of its isotopic tracer, this compound, allows for precise quantification and can serve to definitively test its metabolic fate under various experimental conditions. This document details the underlying biochemistry, experimental protocols, and data interpretation strategies for leveraging this compound in your research.
Introduction: Neopterin as a Biomarker of Cell-Mediated Immunity
Neopterin, a pteridine (B1203161) compound, is a well-established biomarker for the activation of the cellular immune system.[1][2][3][4] Its production is a hallmark of a pro-inflammatory Th1-type immune response.[3] The primary producers of neopterin in humans are monocytes and macrophages, which synthesize and release it upon stimulation by the cytokine interferon-gamma (IFN-γ).[3][4][5][6] Consequently, measuring neopterin levels in biological fluids provides a window into the activation state of these key immune cells and is used to monitor various conditions, including viral infections, autoimmune diseases, and cancer.[3]
The biosynthesis of neopterin originates from guanosine (B1672433) triphosphate (GTP).[3][7] The enzyme GTP cyclohydrolase I, which is strongly induced by IFN-γ, catalyzes the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate.[7] In human monocytes and macrophages, subsequent enzymatic steps leading to the synthesis of tetrahydrobiopterin (B1682763) (BH4) are limited. This results in the accumulation of 7,8-dihydroneopterin triphosphate, which is then dephosphorylated to 7,8-dihydroneopterin.[7] Neopterin is the stable, oxidized form of 7,8-dihydroneopterin.[8]
While neopterin is generally considered to be metabolically stable and is excreted from the body without further metabolism[1], the use of this compound as an in vitro tool allows researchers to confirm this stability within their specific cellular models and to perform highly accurate quantitative analyses of its production and transport.
Core Applications of this compound In Vitro
The primary in vitro applications of this compound center on its use as an internal standard for precise quantification and as a tracer to verify its metabolic stability.
-
Accurate Quantification of Neopterin Dynamics: By adding a known amount of this compound to cell culture supernatants or lysates, it serves as an ideal internal standard for mass spectrometry-based quantification. This approach corrects for variations in sample preparation and instrument response, enabling highly accurate measurement of endogenous (unlabeled) neopterin produced by cells in response to stimuli.
-
Metabolic Stability Assessment: While neopterin is reported to be an end-product, introducing this compound to cell cultures allows for a definitive investigation of its metabolic fate. By searching for the incorporation of the 13C5 label into other metabolites, researchers can confirm whether neopterin is further metabolized or remains inert under specific experimental conditions (e.g., in different cell types or under particular metabolic stresses).
Experimental Design and Protocols
This section outlines a detailed protocol for an in vitro experiment using this compound with human monocyte-derived macrophages (hMDMs). This protocol can be adapted for other cell types, such as the RAW 264.7 macrophage cell line.[9]
Materials and Reagents
-
Human peripheral blood mononuclear cells (PBMCs)
-
Macrophage colony-stimulating factor (M-CSF)
-
RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin
-
Recombinant human interferon-gamma (IFN-γ)
-
Lipopolysaccharide (LPS) (optional, as a co-stimulant)
-
D-Neopterin-13C5 (commercially available from suppliers like Santa Cruz Biotechnology and BOC Sciences)[10][]
-
Phosphate-buffered saline (PBS)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or ammonium (B1175870) hydroxide (B78521) (for mobile phase modification)[12]
-
Cell scrapers
-
Microcentrifuge tubes
Experimental Workflow Diagram
References
- 1. Macrophage Activation Marker Neopterin: A Candidate Biomarker for Treatment Response and Relapse in Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neopterin: Biomarker of cell-mediated immunity and potent usage as biomarker in silicosis and other occupational diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neopterin - Wikipedia [en.wikipedia.org]
- 4. Neopterin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-vitro and in-vivo studies on the induction of neopterin biosynthesis by cytokines, alloantigens and lipopolysaccharides (LPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-vitro and in-vivo studies on the induction of neopterin biosynthesis by cytokines, alloantigens and lipopolysaccharide (LPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neopterin, the Cell-Mediated Immune Response Biomarker, in Inflammatory Periodontal Diseases: A Narrative Review of a More than Fifty Years Old Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. scbt.com [scbt.com]
- 12. academic.oup.com [academic.oup.com]
Methodological & Application
Application Note: Quantification of Neopterin in Biological Matrices using a Validated LC-MS/MS Method with Neopterin-¹³C₅ Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of neopterin (B1670844) in biological matrices such as urine and cerebrospinal fluid (CSF). The method employs a stable isotope-labeled internal standard, Neopterin-¹³C₅, to ensure high accuracy and precision. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters. Additionally, it presents performance characteristics of the method, such as linearity, precision, and accuracy, to demonstrate its suitability for clinical research and drug development applications.
Introduction
Neopterin, a catabolic product of guanosine (B1672433) triphosphate (GTP), is a well-established biomarker for the activation of the cellular immune system.[1] It is released by human macrophages upon stimulation by interferon-gamma (IFN-γ).[2] Consequently, elevated levels of neopterin in biological fluids such as blood, urine, and cerebrospinal fluid are indicative of cell-mediated immune activation.[1] Monitoring neopterin concentrations is therefore valuable in various research areas, including immunology, oncology, and neurodegenerative diseases, to assess inflammatory status and disease progression.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for neopterin quantification due to its high sensitivity, specificity, and throughput.[3][4] The use of a stable isotope-labeled internal standard, such as Neopterin-¹³C₅, is crucial for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring the reliability of the results. This application note provides a detailed protocol for the quantification of neopterin using an LC-MS/MS method that incorporates Neopterin-¹³C₅ as an internal standard.
Experimental Protocols
Materials and Reagents
-
Neopterin and d-erythro-Neopterin-¹³C₅ standards
-
LC-MS grade water, methanol, and acetonitrile
-
Formic acid
-
Dithiothreitol (DTT) (for CSF samples)
-
Human urine and cerebrospinal fluid (CSF)
Sample Preparation
Urine Samples
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 2000g for 5 minutes at 10°C.
-
Dilute the supernatant 1:100 for neopterin analysis in LC-MS grade water.
-
Add the Neopterin-¹³C₅ internal standard solution to each diluted sample.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
Cerebrospinal Fluid (CSF) Samples
-
To 30 µL of CSF sample (or standard, blank, or quality control), add 210 µL of an internal standard solution containing Neopterin-¹³C₅ in water with 0.2% DTT.
-
Vortex the mixture thoroughly.
-
Transfer the sample to an autosampler vial for immediate analysis by LC-MS/MS.
Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 150 x 2 mm, 5 µm particle size) or a pentafluorophenyl column (e.g., 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.2% formic acid in water.
-
Mobile Phase B: 0.2% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Gradient: A linear gradient from 1% to 95% Mobile Phase B over several minutes, followed by a re-equilibration step. The specific gradient should be optimized to ensure good separation of neopterin from other matrix components.
Mass Spectrometry
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: The following precursor-to-product ion transitions should be monitored:
-
Neopterin: m/z 254.1 > 206.1
-
Neopterin-¹³C₅: m/z 259.1 > 210.1
-
-
Instrument Parameters: Optimize cone voltage and collision energy for each transition to achieve maximum signal intensity. Representative values are a cone energy of 30 V and a collision energy of 20 V.
Experimental Workflow
Caption: Experimental workflow for neopterin quantification.
Quantitative Data
The performance of the LC-MS/MS method for neopterin quantification was validated for linearity, precision, and accuracy. The following tables summarize the results obtained from a validation study conducted on cerebrospinal fluid samples, which are representative of the method's capabilities.
Table 1: Linearity and Limit of Detection (LOD) of the Neopterin Assay
| Analyte | Linearity Range (nmol/L) | Correlation Coefficient (r) | Limit of Detection (LOD) (nmol/L) |
| Neopterin | 3–200 | >0.99 | 1 |
Table 2: Precision of the Neopterin Assay
| Analyte | Level | Intra-assay (n=10) CV% | Inter-assay (n=20) CV% |
| Neopterin | Low | 5.6 | 9.5 |
| High | 4.7 | 7.3 |
Table 3: Accuracy of the Neopterin Assay
| Analyte | Comparison Method | Correlation Coefficient (r) |
| Neopterin | HPLC with Fluorescence Detection | 0.9919 |
Signaling Pathway
Caption: Neopterin biosynthesis pathway.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of neopterin in biological matrices. The use of the stable isotope-labeled internal standard, Neopterin-¹³C₅, ensures high accuracy and precision, making this method a valuable tool for researchers and scientists in various fields. The detailed protocol and performance data presented herein demonstrate the method's robustness and suitability for high-throughput analysis in clinical research and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Plasma level of neopterin as a marker of disease activity in treated rheumatoid arthritis patients: association with gender, disease activity and anti-CCP antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Neopterin, Inflammation, and Oxidative Stress: What Could We Be Missing? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neopterin Analysis in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopterin (B1670844), a catabolic product of guanosine (B1672433) triphosphate (GTP), is a sensitive biomarker for the activation of the cellular immune system. Specifically, its production is induced by interferon-gamma (IFN-γ) released from activated T-helper cells, which stimulates macrophages to synthesize neopterin. Elevated levels of neopterin in human plasma are associated with various conditions involving cellular immune activation, including viral infections, autoimmune diseases, allograft rejection, and certain malignancies. Accurate and reproducible quantification of neopterin is therefore crucial for clinical research and drug development. This document provides detailed protocols for the preparation of human plasma samples for neopterin analysis, focusing on common and effective methods.
Pre-Analytical Considerations
Proper sample handling is critical for accurate neopterin measurement. Neopterin is generally stable, but adherence to standardized procedures is essential to minimize pre-analytical variability.
-
Sample Collection: Blood should be collected in EDTA-containing tubes.[1][2] Centrifuge at 3000 rpm for 15 minutes at 4°C to separate plasma.[1]
-
Storage: Plasma samples should be stored at -80°C for long-term stability.[1][3][4] Studies have shown that neopterin is stable in cerebrospinal fluid for up to 11 years at -80°C, suggesting similar stability in plasma.[4] All samples and pterin (B48896) solutions should be protected from light during handling.[5]
-
Sample Matrix: Both serum and plasma can be used for neopterin measurement, with a strong correlation observed between the two.[6] However, for consistency within a study, it is recommended to use the same sample type throughout.
Sample Preparation Protocols
The choice of sample preparation method depends on the analytical technique employed (e.g., HPLC, LC-MS/MS) and the desired level of sample purity. The most common methods involve protein precipitation or solid-phase extraction to remove interfering macromolecules.
Protocol 1: Protein Precipitation with Trichloroacetic Acid (TCA)
This is a rapid and widely used method for deproteinizing plasma samples prior to HPLC analysis.[5][7]
Materials:
-
Human plasma sample
-
15% (w/v) Trichloroacetic acid (TCA) solution
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated microcentrifuge (4°C)
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of 15% (w/v) TCA solution to the plasma sample.[5]
-
Vortex the mixture vigorously for 15 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,600 x g for 10 minutes at 4°C.[5]
-
Carefully collect the supernatant, which contains the neopterin, for analysis.
-
The supernatant can be diluted further if required by the analytical method. For example, one protocol suggests a five-fold dilution before injection into the HPLC system.[5][7]
Protocol 2: Protein Precipitation with Acetonitrile (B52724)
Acetonitrile precipitation is another effective method for removing proteins from plasma samples.[5][8]
Materials:
-
Human plasma sample
-
Acetonitrile (ACN)
-
Internal Standard (IS) solution (optional, but recommended for LC-MS/MS)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen plasma samples at room temperature (25 ± 1°C) and vortex to ensure homogeneity.[8]
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
(Optional) Add 50 µL of internal standard solution.[8]
-
Add 250 µL of acetonitrile to the plasma sample.[8] A different protocol suggests a 1:1 ratio of plasma to acetonitrile.[5]
-
Centrifuge the sample for 2 minutes at 14,800 rpm.[8]
-
Transfer the supernatant to a new vial for analysis. The supernatant can be filtered through a 0.2 µm syringe filter if necessary.[8]
-
For some applications, the supernatant may be dried under a stream of nitrogen gas at 37°C and reconstituted in the mobile phase.[5]
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup of the sample matrix and can be used to concentrate the analyte.
Materials:
-
Human plasma sample
-
Propylbenzenesulfonic acid SPE minicolumns
-
Ammonia (B1221849) solution (308 g/L) in acetonitrile (1:5 by vol) for elution
-
Mobile phase for reconstitution
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Pre-treat serum samples by incubating with a ferric nitrate/EDTA solution to oxidize any unstable dihydroneopterin to neopterin.[9]
-
Load the pre-treated sample onto a propylbenzenesulfonic acid SPE minicolumn.[9]
-
Wash the column to remove interfering substances.
-
Elute the pterins with a 1:5 (by vol) mixture of ammonia solution (308 g/L) in acetonitrile.[9]
-
Evaporate the eluate to dryness.
-
Reconstitute the dried extract in the mobile phase before injection into the analytical system.[9]
Quantitative Data Summary
The following table summarizes the performance characteristics of different sample preparation and analysis methods for neopterin.
| Parameter | Method | Value | Reference |
| Recovery | Solid-Phase Extraction | 90% | [9] |
| Limit of Detection | HPLC with Fluorescence Detection (after SPE) | 0.75 nmol/L | [9] |
| Between-Batch CV | HPLC with Fluorescence Detection (after SPE) | 7.1% at 21.7 nmol/L | [9] |
| Between-Batch CV | HPLC with Fluorescence Detection (after SPE) | 5.6% at 67.3 nmol/L | [9] |
| Linear Working Range | LC-MS/MS | 3 to 200 nmol/L | [10] |
| Total Analytical Imprecision | LC-MS/MS | < 14.4% | [10] |
Visualizations
Neopterin Biosynthesis Pathway
The following diagram illustrates the key steps in the biosynthesis of neopterin, which is initiated by the activation of T-cells and subsequent release of IFN-γ.
Caption: Simplified pathway of neopterin biosynthesis.
Experimental Workflow for Sample Preparation
This diagram outlines the general workflow for preparing human plasma samples for neopterin analysis.
Caption: General workflow for plasma sample preparation.
References
- 1. Plasma Neopterin Level as a Marker of Peripheral Immune Activation in Amnestic Mild Cognitive Impairment and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Determination of neopterin and biopterin by liquid chromatography coupled to tandem mass spectrometry (LC-M... [protocols.io]
- 4. Pre-analytical long-term stability of neopterin and neurofilament light in stored cerebrospinal fluid samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Variables That Affect Assays for Plasma Cytokines and Soluble Activation Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new HPLC method for serum neopterin measurement and relationships with plasma thiols levels in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. a protein precipitation extraction method [protocols.io]
- 9. Analysis for fully oxidized neopterin in serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Quantitative Analysis of Neopterin in Urine by Isotope Dilution Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopterin (B1670844), a catabolic product of guanosine (B1672433) triphosphate (GTP), is a sensitive biomarker for the activation of the cellular immune system. Its production is induced by interferon-gamma (IFN-γ), primarily released from activated T-helper cells. Consequently, elevated neopterin concentrations in bodily fluids, such as urine, are indicative of a pro-inflammatory state and are associated with various conditions, including infections, autoimmune diseases, malignancies, and allograft rejection. The quantitative analysis of urinary neopterin provides a non-invasive tool to monitor systemic inflammation and immune system activation. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for neopterin quantification due to its high selectivity, sensitivity, and accuracy. This application note provides a detailed protocol for the quantitative analysis of neopterin in human urine using this advanced analytical technique.
Principle
The method is based on the principle of isotope dilution mass spectrometry. A known amount of a stable isotope-labeled internal standard (e.g., D-erythro-neopterin-¹³C₅) is added to the urine sample. This internal standard is chemically identical to the analyte (neopterin) but has a different mass. During sample preparation and analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. In the mass spectrometer, the analyte and the internal standard are separated based on their mass-to-charge ratio (m/z). The concentration of the analyte is then determined by comparing the ratio of the signal intensity of the analyte to that of the internal standard against a calibration curve. This approach corrects for variations in sample extraction efficiency and matrix effects, ensuring high precision and accuracy.
Signaling Pathway for Neopterin Production
The production of neopterin is initiated by the activation of cellular immunity, primarily through the IFN-γ signaling pathway. The following diagram illustrates the key steps leading to neopterin synthesis.
Caption: Interferon-gamma (IFN-γ) induced neopterin biosynthesis pathway.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of urinary neopterin by isotope dilution LC-MS/MS is depicted in the following diagram.
Caption: Experimental workflow for urinary neopterin analysis.
Detailed Experimental Protocol
Materials and Reagents
-
D-erythro-neopterin (Analyte standard)
-
D-erythro-neopterin-¹³C₅ or other suitable stable isotope-labeled neopterin (Internal Standard)
-
Creatinine (B1669602) and Creatinine-d3 (for normalization)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Milli-Q water or equivalent
-
Urine samples (collected midstream and protected from light)
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 2000 x g for 5 minutes at 10°C to pellet any particulate matter.
-
Prepare a working solution of the internal standard (e.g., D-erythro-neopterin-¹³C₅) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
In a clean microcentrifuge tube, add a specific volume of the urine supernatant (e.g., 10 µL).
-
Add a precise volume of the internal standard working solution to the urine sample.
-
Dilute the sample with a suitable buffer or mobile phase (e.g., 0.2% formic acid in water) to a final volume. A dilution factor of 1:100 for neopterin is common.[1]
-
Vortex the final mixture thoroughly.
-
Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following parameters provide a general guideline and should be optimized for the specific instrumentation used.
| Parameter | Typical Conditions |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | A reversed-phase C18 or a pentafluorophenyl (PFP) column is commonly used for separation.[1] For example, a Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm). |
| Mobile Phase A | 0.1% to 0.2% Formic acid in water.[1] |
| Mobile Phase B | 0.1% to 0.2% Formic acid in acetonitrile.[1] |
| Gradient | A gradient elution is typically employed to achieve optimal separation. For example, starting with a low percentage of Mobile Phase B, ramping up, and then re-equilibrating. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 25 - 40 °C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The specific MRM transitions for neopterin and its labeled internal standard need to be optimized. The following are example transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Neopterin | 254.1 | 192.1 / 236.1 | Optimized |
| D-erythro-neopterin-¹³C₅ | 259.1 | 197.1 / 241.1 | Optimized |
| Creatinine | 114.1 | 44.1 / 86.1 | Optimized |
| Creatinine-d3 | 117.1 | 47.1 / 89.1 | Optimized |
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of neopterin and a fixed concentration of the internal standard. The calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte.
-
Quantification: The concentration of neopterin in the urine samples is calculated from the calibration curve using the measured peak area ratio.
-
Normalization: To account for variations in urine dilution, neopterin concentrations are typically normalized to urinary creatinine levels and expressed as a ratio (e.g., µmol of neopterin per mol of creatinine).
Typical Results and Performance Characteristics
The performance of the method should be validated according to established guidelines. The following table summarizes typical performance characteristics reported in the literature for similar methods.[1]
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 over the desired concentration range (e.g., 0.5 - 150 µg/L for neopterin). |
| Precision (CV%) | Intra-assay and inter-assay precision should be < 15%. |
| Accuracy (Recovery %) | Spike and recovery experiments should demonstrate accuracy within 85-115%. A study showed recoveries of 99.48 ± 13.64 to 106.48 ± 7.26%. |
| Limit of Detection (LOD) | In the low ng/mL range. |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. |
Conclusion
The isotope dilution LC-MS/MS method described provides a robust, sensitive, and specific approach for the quantitative analysis of neopterin in urine. This powerful analytical tool is invaluable for researchers, scientists, and drug development professionals investigating the role of cellular immunity and inflammation in a wide range of physiological and pathological processes. The detailed protocol and performance characteristics presented in these application notes serve as a comprehensive guide for the successful implementation of this method in a laboratory setting.
References
Application Notes and Protocols for Neopterin-13C5 in Cancer Immunotherapy Biomarker Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of cancer immunotherapy has revolutionized the treatment landscape for many malignancies. However, patient responses to these therapies can be heterogeneous, creating a critical need for robust biomarkers to predict and monitor treatment efficacy. Neopterin (B1670844), a pteridine (B1203161) metabolite, has emerged as a promising biomarker of cellular immune activation.[1][2][3] It is produced by macrophages and dendritic cells upon stimulation by interferon-gamma (IFN-γ), a key cytokine in the anti-tumor immune response.[1][2] Elevated levels of neopterin in serum, plasma, and urine have been associated with the prognosis of various cancers and may correlate with the response to immunotherapies, such as immune checkpoint inhibitors.
This document provides detailed application notes and protocols for the use of Neopterin-13C5, a stable isotope-labeled internal standard, for the accurate quantification of neopterin in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it corrects for variability in sample preparation and instrument response, ensuring the highest accuracy and precision.
Signaling Pathway of Neopterin Production in the Context of Cancer Immunotherapy
Cancer immunotherapy, particularly treatment with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-PD-L1 antibodies), aims to reinvigorate the patient's own immune system to recognize and attack tumor cells. A successful anti-tumor immune response is often characterized by the activation of T-cells and the subsequent release of pro-inflammatory cytokines, most notably IFN-γ. This IFN-γ then stimulates macrophages and other myeloid cells to produce neopterin, which is released into circulation. Thus, circulating neopterin levels can serve as a surrogate marker for the IFN-γ-mediated activation of the cellular immune system.
References
Application Notes and Protocols: Use of Neopterin-13C5 in Pediatric Neurotransmitter Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopterin (B1670844), a catabolic product of guanosine (B1672433) triphosphate (GTP), is a sensitive biomarker for the activation of the cellular immune system, particularly the activation of T-helper cell 1 (Th1) lymphocytes and macrophages by interferon-gamma. In pediatric neurology, cerebrospinal fluid (CSF) neopterin levels are a crucial indicator of neuroinflammatory processes and are altered in a range of inherited and acquired neurotransmitter disorders.[1][2][3][4] Accurate quantification of neopterin is therefore essential for the diagnosis, monitoring, and investigation of these complex pediatric diseases.
Stable isotope-labeled neopterin, such as Neopterin-13C5, serves as an ideal internal standard for quantitative analysis by mass spectrometry. The use of a stable isotope-labeled internal standard in a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method allows for high precision and accuracy by correcting for variations in sample preparation and matrix effects.[5] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the context of pediatric neurotransmitter disease research.
Quantitative Data Summary
The following tables summarize typical cerebrospinal fluid (CSF) neopterin concentrations in various pediatric neurological conditions. These values are indicative and may vary between laboratories. The use of this compound as an internal standard ensures the accuracy of such measurements.
Table 1: CSF Neopterin Concentrations in Pediatric Neurotransmitter Disorders
| Disorder | Typical CSF Neopterin Levels | Reference |
| Tetrahydrobiopterin (B1682763) (BH4) Deficiencies | ||
| GTP Cyclohydrolase I (GTPCH) Deficiency | Low | |
| 6-Pyruvoyl-tetrahydropterin Synthase (PTPS) Deficiency | High | |
| Sepiapterin Reductase (SR) Deficiency | Normal to slightly elevated | |
| Inflammatory Neurological Diseases | ||
| Acute Encephalitis | Elevated | |
| Bacterial Meningitis | Elevated | |
| Aseptic Meningitis | Elevated | |
| Control Groups | ||
| Healthy/Non-inflammatory Conditions | Low (typically < 30 nmol/L) |
Table 2: CSF Neopterin Cut-off Values for Neuroinflammation
| Study Population | Proposed Cut-off Value (nmol/L) | Sensitivity | Specificity | Reference |
| Pediatric patients with CNS inflammation | 27.4 | - | 95% (as 95th centile in controls) | |
| Neuropediatric patients | 61 | - | - | |
| Pediatric Cerebral Malaria vs. other CNS conditions | >60 | 100% | - |
Signaling Pathway
The following diagram illustrates the pterin (B48896) biosynthetic pathway and its connection to the synthesis of key neurotransmitters. Neopterin is produced from dihydroneopterin triphosphate, an intermediate in the synthesis of tetrahydrobiopterin (BH4). BH4 is an essential cofactor for tyrosine hydroxylase and tryptophan hydroxylase, the rate-limiting enzymes in the synthesis of dopamine (B1211576) and serotonin, respectively.
Experimental Protocols
Cerebrospinal Fluid (CSF) Sample Collection and Handling
Proper sample collection and handling are critical for accurate pterin analysis due to the light sensitivity and susceptibility to oxidation of reduced pterins.
-
Collection: Collect CSF via lumbar puncture into polypropylene (B1209903) tubes. For pterin analysis, it is recommended to collect CSF into tubes containing preservatives such as dithioerythritol (B556865) (DTE) and diethylenetriaminepentaacetic acid (DETAPAC).
-
Protection from Light: Wrap collection tubes in aluminum foil immediately after collection to protect them from light.
-
Centrifugation: If the sample is contaminated with blood, centrifuge immediately to remove red blood cells, as hemoglobin can cause auto-oxidation of pterins.
-
Storage: Immediately freeze CSF samples at the bedside on dry ice or in liquid nitrogen. For long-term storage, samples should be kept at -80°C until analysis.
Protocol for Quantification of Neopterin in CSF using LC-MS/MS with this compound Internal Standard
This protocol is adapted from established methods for pterin analysis in CSF.
a. Materials and Reagents
-
Neopterin analytical standard
-
This compound (as internal standard)
-
Dithioerythritol (DTT)
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Ultrapure water
-
1.5 mL polypropylene microcentrifuge tubes
b. Preparation of Standards and Internal Standard
-
Stock Solutions: Prepare stock solutions of neopterin and this compound in a suitable solvent (e.g., 33 mmol/L ammonium (B1175870) hydroxide).
-
Calibration Curve: Prepare a series of calibration standards by serially diluting the neopterin stock solution in a solution mimicking the sample matrix (e.g., water containing 0.2% DTT). The typical linear range is 3 to 200 nmol/L.
-
Internal Standard Working Solution: Prepare a working solution of this compound in water with 0.2% DTT at a fixed concentration (e.g., 100 nmol/L).
c. Sample Preparation
-
Thaw frozen CSF samples on ice, protected from light.
-
In a 1.5 mL microcentrifuge tube, combine 210 µL of the internal standard working solution with 30 µL of CSF sample, calibrator, or quality control sample.
-
Vortex the mixture gently.
-
The sample is now ready for injection into the LC-MS/MS system.
d. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A UPLC or HPLC system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Gradient Elution: A gradient from low to high organic phase (Mobile Phase B) is used to separate neopterin from other matrix components. A typical run time is around 10 minutes.
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Neopterin: Monitor the transition from the parent ion to a specific product ion.
-
This compound: Monitor the corresponding transition for the stable isotope-labeled internal standard.
-
-
e. Data Analysis
-
Integrate the peak areas for both the endogenous neopterin and the this compound internal standard.
-
Calculate the ratio of the peak area of neopterin to the peak area of this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the neopterin standards.
-
Determine the concentration of neopterin in the CSF samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow
The following diagram outlines the complete workflow for the analysis of neopterin in pediatric CSF samples using this compound as an internal standard.
References
- 1. [Biopterin and child neurologic disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neopterin, biopterin, and nitric oxide concentrations in the cerebrospinal fluid of children with central nervous system infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cerebrospinal fluid neopterin in paediatric neurology: a marker of active central nervous system inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cerebrospinal fluid neopterin analysis in neuropediatric patients: establishment of a new cut off-value for the identification of inflammatory-immune mediated processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neopterin-13C5 Solutions: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopterin (B1670844), a catabolite of guanosine (B1672433) triphosphate (GTP), is a well-established biomarker for the activation of the cellular immune system. Its concentration in biological fluids is indicative of the pro-inflammatory immune status, primarily reflecting the activation of macrophages by interferon-gamma (IFN-γ). Neopterin-13C5 is a stable isotope-labeled internal standard essential for the accurate quantification of neopterin in biological samples using mass spectrometry-based methods. These application notes provide detailed information on the stability and optimal storage conditions for this compound solutions, along with protocols for their preparation and use in analytical workflows.
Stability of this compound Solutions
The stability of this compound solutions is critical for generating reliable and reproducible quantitative data. Several factors, including temperature, pH, and light exposure, can influence its degradation.
Temperature Stability
Proper storage temperature is paramount to maintaining the integrity of this compound solutions.
Long-Term Storage: For long-term storage, it is recommended to keep this compound solutions at ultra-low temperatures. Studies on unlabeled neopterin in cerebrospinal fluid (CSF) have demonstrated its remarkable stability when stored at -80°C for extended periods, with no significant impact on quantification even after 11 years.[1][2]
Short-Term Storage: For routine laboratory use, stock solutions of this compound can be stored at -20°C for up to one month with protection from light. Working solutions may be kept at 4°C for shorter durations, also under light-protected conditions.
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can potentially degrade the analyte. While specific data on this compound is limited, studies on similar biomarkers suggest that minimizing the number of freeze-thaw cycles is best practice. It is advisable to aliquot stock solutions into smaller, single-use vials to avoid repeated temperature fluctuations.
Quantitative Temperature Stability Data (Unlabeled Neopterin in CSF)
| Storage Duration | Storage Temperature | Analyte | Matrix | Initial Concentration (nmol/L, Mean ± SD) | Re-tested Concentration (nmol/L, Mean ± SD) | Correlation (r) | Reference |
| Up to 11 years | -80°C | Neopterin | CSF | 30 ± 18.4 | 33 ± 19.1 | >0.98 | [2] |
This table summarizes the long-term stability of endogenous neopterin in a biological matrix, which provides a strong indication of the stability of this compound under similar conditions.
pH Stability
The pH of the solution can significantly affect the stability of pteridine (B1203161) compounds, including neopterin. Generally, pteridines are more stable in acidic to neutral conditions and are susceptible to degradation under alkaline conditions.[3] For the preparation of this compound stock solutions for LC-MS/MS applications, a slightly basic solution of 33 mmol/L ammonium (B1175870) hydroxide (B78521) is often used to aid dissolution, and these are then stored at -80°C to ensure stability.
Photostability
Neopterin and its derivatives are known to be light-sensitive. Exposure to ultraviolet (UV) and visible light can lead to photodegradation. Therefore, it is crucial to protect this compound solutions from light at all stages of preparation, storage, and handling.
Recommendations for Ensuring Photostability:
-
Use amber-colored vials or wrap containers with aluminum foil.
-
Minimize exposure to ambient light during solution preparation and analysis.
-
Store solutions in the dark.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for LC-MS/MS
This protocol is adapted for the preparation of internal standard solutions for the quantification of neopterin in biological samples.
Materials:
-
This compound (neat powder)
-
Ammonium hydroxide solution (33 mmol/L)
-
Methanol (LC-MS grade)
-
Ultrapure water
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes
-
Amber-colored vials
Procedure:
-
Preparation of Stock Solution (e.g., 1 mg/mL): a. Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance. b. Quantitatively transfer the powder to a volumetric flask (e.g., 1 mL). c. Add a small volume of 33 mmol/L ammonium hydroxide to dissolve the powder. d. Once dissolved, bring the solution to the final volume with the same solvent. e. Mix the solution thoroughly. f. Aliquot the stock solution into single-use amber-colored vials and store at -80°C.
-
Preparation of Working Internal Standard Solution (e.g., 100 nmol/L): a. Perform serial dilutions of the stock solution using an appropriate solvent, such as a mixture of water and methanol. For example, a working solution for CSF pterin (B48896) analysis can be prepared in water containing 0.2% dithiothreitol (B142953) (DTT) to a final concentration of 100 nmol/L.[4] b. Store the working solution in amber-colored vials at 4°C for short-term use or at -20°C for longer periods.
Protocol 2: General Procedure for Assessing Solution Stability
This protocol outlines a general method for evaluating the stability of this compound solutions under various conditions.
Materials:
-
Prepared this compound solution of a known concentration
-
HPLC-UV or LC-MS/MS system
-
Temperature-controlled chambers (e.g., incubators, refrigerators, freezers)
-
Light source for photostability testing (e.g., UV lamp)
-
pH meter and buffers for pH adjustment
Procedure:
-
Establish Baseline: a. Analyze the freshly prepared this compound solution using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the initial concentration (T=0).
-
Temperature Stability Assessment: a. Aliquot the solution into several vials for each temperature condition to be tested (e.g., Room Temperature (25°C), 4°C, -20°C, -80°C). b. Store the vials at the respective temperatures. c. At specified time points (e.g., 24h, 48h, 1 week, 1 month, etc.), retrieve a vial from each temperature, bring it to room temperature, and analyze the concentration. d. Calculate the percentage of the initial concentration remaining at each time point.
-
pH Stability Assessment: a. Adjust the pH of the this compound solution to different values (e.g., pH 3, 5, 7, 9) using appropriate buffers. b. Store the solutions at a constant temperature. c. Analyze the concentration at various time intervals to determine the degradation rate at each pH.
-
Photostability Assessment: a. Expose the this compound solution in a transparent container to a controlled light source (e.g., UV lamp with a specific wavelength and intensity). b. Simultaneously, keep a control sample of the same solution protected from light (e.g., wrapped in aluminum foil). c. Analyze the concentration of both the exposed and control samples at different time points to quantify the extent of photodegradation.
-
Freeze-Thaw Stability Assessment: a. Subject aliquots of the solution to multiple freeze-thaw cycles (e.g., freeze at -80°C and thaw at room temperature). b. After a predetermined number of cycles (e.g., 1, 3, 5), analyze the concentration and compare it to a control sample that has not undergone freeze-thaw cycles.
Signaling Pathways and Workflows
Neopterin Biosynthesis Pathway
Neopterin is synthesized from guanosine triphosphate (GTP) in a pathway initiated by the enzyme GTP cyclohydrolase I. This process is primarily activated in macrophages upon stimulation by interferon-gamma (IFN-γ).
Caption: Neopterin Biosynthesis Pathway.
Interferon-Gamma Signaling Leading to Neopterin Production
The production of neopterin is a downstream effect of interferon-gamma (IFN-γ) signaling in macrophages.
Caption: IFN-γ Signaling Pathway in Macrophages.
Experimental Workflow for Neopterin Quantification
The following diagram illustrates a typical workflow for the quantification of neopterin in biological samples using this compound as an internal standard.
Caption: Workflow for Neopterin Quantification.
Conclusion
The stability of this compound solutions is crucial for their use as internal standards in quantitative assays. To ensure data accuracy and reproducibility, it is essential to adhere to proper storage and handling protocols. Solutions should be stored at -80°C for long-term stability and protected from light at all times. Minimizing freeze-thaw cycles by preparing single-use aliquots is also highly recommended. The provided protocols and diagrams serve as a guide for researchers and scientists in the reliable application of this compound for the quantification of neopterin.
References
- 1. researchgate.net [researchgate.net]
- 2. Pre-analytical long-term stability of neopterin and neurofilament light in stored cerebrospinal fluid samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Neopterin in Biological Matrices using Isotope Dilution Mass Spectrometry (IDMS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neopterin (B1670844), a pteridine (B1203161) derivative, is a catabolic product of guanosine (B1672433) triphosphate (GTP).[1][2] It is synthesized and released by human monocytes and macrophages upon stimulation by interferon-gamma (IFN-γ), a cytokine released by activated T-helper 1 (Th1) cells.[3][4][5] Consequently, the concentration of neopterin in body fluids such as serum, plasma, cerebrospinal fluid (CSF), and urine serves as a sensitive biomarker for the activation of the cell-mediated immune system. Elevated neopterin levels are associated with various conditions, including viral and bacterial infections, autoimmune diseases, malignancies, and allograft rejection. Isotope Dilution Mass Spectrometry (IDMS) is a reference technique for quantitative analysis, combining the high sensitivity and selectivity of mass spectrometry with the precision and accuracy afforded by isotopically labeled internal standards. This document provides a detailed workflow and experimental protocols for the quantification of neopterin in biological samples using a robust LC-MS/MS-based IDMS method.
Part 1: Neopterin Biosynthesis and Signaling
Neopterin synthesis is a direct consequence of cellular immune activation. The pathway is initiated when T-lymphocytes and Natural Killer (NK) cells release IFN-γ in response to pathogens or other inflammatory stimuli. IFN-γ then activates monocytes and macrophages, leading to the upregulation of the enzyme GTP cyclohydrolase I (GTP-CH). This enzyme catalyzes the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate, which is subsequently dephosphorylated to form neopterin. Neopterin levels, therefore, provide a direct readout of IFN-γ-mediated immune status.
Caption: Neopterin biosynthesis pathway initiated by IFN-γ.
Part 2: Isotope Dilution Mass Spectrometry (IDMS) Workflow
The IDMS workflow for neopterin quantification involves several key steps: sample preparation, which includes the addition of a known amount of an isotopically labeled neopterin internal standard (IS), analyte extraction and cleanup, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The ratio of the endogenous analyte to the stable isotope-labeled standard allows for highly accurate and precise quantification, correcting for any sample loss during preparation and variations in instrument response.
Caption: General workflow for neopterin analysis by IDMS.
Part 3: Experimental Protocols
Protocol 1: Sample Preparation and Protein Precipitation
This protocol is suitable for serum, plasma, and CSF samples.
-
Thawing: Thaw frozen samples on ice to prevent degradation.
-
Aliquoting: Transfer a 100 µL aliquot of the sample (e.g., serum) to a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the isotopically labeled internal standard (e.g., ¹⁵N-neopterin) to each sample, calibrator, and quality control. The final concentration should be chosen based on the expected endogenous levels.
-
Protein Precipitation (for Serum/Plasma): Add 300 µL of cold acidified methanol (B129727) (e.g., with 0.1% formic acid) to the sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains neopterin, and transfer it to a new tube for the next step.
Protocol 2: Enzymatic Dephosphorylation (for Total Neopterin)
Neopterin exists in phosphorylated forms (e.g., 7,8-dihydroneopterin triphosphate) in cells and tissues. To measure the total neopterin concentration, an enzymatic dephosphorylation step is required.
-
Buffer Addition: To the supernatant from Protocol 1, add an appropriate volume of alkaline phosphatase buffer (e.g., 100 mM Tris-HCl, pH 8.5).
-
Enzyme Addition: Add 10 units of alkaline phosphatase.
-
Incubation: Incubate the mixture at 37°C for 1 hour.
-
Reaction Quenching: Stop the reaction by adding a small volume of acid (e.g., 10 µL of 1 M HCl) to inactivate the enzyme.
Protocol 3: Solid-Phase Extraction (SPE) Cleanup
SPE is used to remove interfering substances like salts and phospholipids, thereby improving signal-to-noise and reducing ion suppression. A mixed-mode cation exchange (MCX) sorbent is effective for pteridines.
-
Cartridge Conditioning: Condition an Oasis MCX SPE cartridge (30 mg, 1 mL) by sequentially passing 1 mL of methanol followed by 1 mL of water. Do not let the cartridge run dry.
-
Sample Loading: Load the acidified sample from the previous step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M HCl to remove neutral and acidic interferences. Follow with a wash of 1 mL of methanol to remove lipids.
-
Elution: Elute neopterin from the cartridge using 1 mL of a freshly prepared mixture of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:methanol with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Part 4: LC-MS/MS Analysis
Instrumentation and Parameters
Analysis is typically performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Table 1: Suggested LC-MS/MS Parameters for Neopterin Analysis
| Parameter | Suggested Setting |
|---|---|
| LC Column | Reversed-phase C18 (e.g., 150 x 2 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | Start at 2% B, ramp to 95% B over 8 min, hold for 2 min, re-equilibrate |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 2 below |
Table 2: MRM Transitions for Neopterin and Internal Standard Note: Declustering potential (DP) and collision energy (CE) values should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | DP (V) | CE (V) | Reference |
| Neopterin | 254.1 | 192.0 | 150 | Optimized | ~22 | |
| ¹⁵N-Neopterin (IS) | 255.1 | 206.1 | 150 | Optimized | Optimized |
Part 5: Quantitative Data
Neopterin concentrations vary significantly depending on the biological fluid and the clinical status of the individual. Normal levels are typically low, but they can increase dramatically during an active immune response.
Table 3: Representative Neopterin Concentrations in Human Body Fluids
| Biological Fluid | Condition | Neopterin Concentration | Reference(s) |
|---|---|---|---|
| Serum | Healthy Adult | < 10 nmol/L | |
| Serum | Viral Infection | Can exceed 40 nmol/L | |
| Serum | Dermatomyositis (Non-survivors) | > 22.1 nmol/L (cut-off) | |
| Cerebrospinal Fluid (CSF) | Healthy Adult | Range: 5 to 240 nmol/L (in study cohort) | |
| Urine | Healthy Adult | ~225 µmol/mol creatinine | |
| Urine | Aggressive Periodontitis | ~236 µmol/mol creatinine | |
| Saliva | Healthy Adult | ~5.25 nmol/L | |
| Saliva | Aggressive Periodontitis | ~9.85 nmol/L | |
| Gingival Crevicular Fluid | Healthy Adult | ~2.51 nmol/L (Total Amount) |
| Gingival Crevicular Fluid | Aggressive Periodontitis | ~18.0 nmol/L (Total Amount) | |
The Isotope Dilution Mass Spectrometry workflow described provides a highly specific, sensitive, and accurate method for the quantification of neopterin. This powerful analytical technique is well-suited for clinical research and drug development, enabling precise monitoring of cell-mediated immune activation across a wide range of pathological conditions. The detailed protocols herein offer a robust foundation for implementing neopterin analysis in a research or clinical laboratory setting.
References
- 1. Neopterin, the Cell-Mediated Immune Response Biomarker, in Inflammatory Periodontal Diseases: A Narrative Review of a More than Fifty Years Old Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neopterin: Biomarker of cell-mediated immunity and potent usage as biomarker in silicosis and other occupational diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Neopterin - Wikipedia [en.wikipedia.org]
- 5. Neopterin: A Promising Candidate Biomarker for Severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting matrix effects in neopterin quantification
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in neopterin (B1670844) quantification, particularly when using liquid chromatography-mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact neopterin quantification?
A: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the context of neopterin analysis in biological fluids (e.g., plasma, serum, urine), these interfering components can include salts, phospholipids (B1166683), and endogenous metabolites.[4] These effects can lead to:
-
Ion Suppression: A decrease in the analyte signal, leading to underestimation of the neopterin concentration. This is the most common matrix effect observed with electrospray ionization (ESI).[1]
-
Ion Enhancement: An increase in the analyte signal, causing an overestimation of the neopterin concentration.
Both phenomena compromise the accuracy, precision, and reproducibility of the assay. The electrospray ionization (ESI) technique is particularly susceptible to these interferences.
Q2: My neopterin signal is low, inconsistent, or shows poor recovery. How can I determine if this is due to a matrix effect?
A: To diagnose a matrix effect, you can perform a post-extraction spike experiment. This involves comparing the signal response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a pure solvent.
Procedure:
-
Prepare a blank sample extract from the same biological matrix as your study samples (e.g., human plasma).
-
Prepare a neat solution of your neopterin standard in the final reconstitution solvent.
-
Spike a known concentration of neopterin standard into both the blank matrix extract (Set A) and the pure solvent (Set B).
-
Analyze both sets by LC-MS/MS.
-
Calculate the Matrix Factor (MF) using the following formula:
-
MF = (Peak Area in Set A) / (Peak Area in Set B)
-
Interpretation:
-
MF < 1: Indicates ion suppression.
-
MF > 1: Indicates ion enhancement.
-
MF = 1: Indicates no significant matrix effect.
A post-column infusion experiment can also be used to qualitatively identify regions in the chromatogram where ion suppression or enhancement occurs.
Q3: How can I reduce or eliminate matrix effects in my neopterin assay?
A: The most effective strategies focus on improving sample cleanup, optimizing chromatography, and using an appropriate internal standard.
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques include:
-
Solid-Phase Extraction (SPE): A robust method that can effectively clean up complex samples by retaining neopterin while washing away interfering components.
-
Liquid-Liquid Extraction (LLE): Another effective technique for separating neopterin from matrix components based on differential solubility.
-
Protein Precipitation (PPT): A simpler, high-throughput method, but often less effective at removing phospholipids and other small molecules, which can cause significant matrix effects. Acetonitrile (B52724) is generally more efficient than methanol (B129727) for precipitating proteins.
-
Dilution: For less complex matrices like urine, simple dilution can be sufficient to mitigate matrix effects. A 1:100 to 1:500 dilution has been shown to be effective for urine samples.
-
-
Improve Chromatographic Separation: Ensure that neopterin is chromatographically resolved from co-eluting matrix components. Modifying the LC gradient, flow rate, or switching to a different column chemistry (e.g., HILIC) can help separate neopterin from early-eluting polar interferences.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for matrix effects. A SIL-IS, such as ¹⁵N-neopterin, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for the ratio of the analyte to the IS to remain constant, ensuring accurate quantification even when absolute signal intensity varies.
Q4: Which sample preparation method is best for my matrix (Plasma vs. Urine)?
A: The choice depends on the complexity of the matrix and the required sensitivity.
-
Plasma/Serum: These are complex matrices with high protein and phospholipid content.
-
Solid-Phase Extraction (SPE) is highly recommended for plasma to achieve a clean extract and minimize matrix interference.
-
Protein Precipitation (PPT) is faster but may result in significant matrix effects due to residual phospholipids. If using PPT, acetonitrile at a 3:1 ratio to plasma is recommended.
-
-
Urine: Urine is generally a less complex matrix than plasma.
-
Direct Dilution is often sufficient. Studies have shown that a 10-fold dilution or higher can effectively reduce signal suppression. Some methods use a simple 1:100 dilution with distilled water followed by direct injection.
-
Solid-Phase Extraction (SPE) can also be used for urine if higher sensitivity and cleaner extracts are required.
-
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Low Analyte Recovery | Inefficient Extraction: The sample preparation protocol is not effectively extracting neopterin from the matrix. | 1. Optimize SPE: Re-evaluate the SPE cartridge type (e.g., cation-exchange), wash, and elution solvents. 2. Adjust LLE pH: Modify the pH of the aqueous phase to ensure neopterin is in a neutral state for efficient extraction into the organic phase. |
| Analyte Degradation: Neopterin may be unstable under the sample processing conditions. | 1. Minimize Light Exposure: Protect samples from light as pteridines can be light-sensitive. 2. Control Temperature: Keep samples cold (e.g., on ice) during processing and store at -80°C for long-term stability. | |
| High Signal Variability (Poor Precision) | Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between samples. | 1. Use a Stable Isotope-Labeled IS: This is the best way to correct for sample-to-sample variation in matrix effects. 2. Improve Sample Cleanup: Implement a more rigorous cleanup method like SPE to remove the source of the variability. |
| Poor Sample Homogeneity: Inconsistent mixing after adding precipitation solvent or internal standard. | 1. Standardize Vortexing: Ensure all samples are vortexed for the same duration and speed after each addition step. 2. Check Pipetting Accuracy: Verify the accuracy of pipettes used for sample, solvent, and standard additions. | |
| Peak Tailing or Splitting | Chromatographic Issues: Interference from the matrix is affecting peak shape on the analytical column. | 1. Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components. 2. Optimize Mobile Phase: Adjust the mobile phase pH or organic content to improve peak shape. 3. Dilute the Extract: The final extract may be too concentrated. Dilute it further with the initial mobile phase. |
| Unexpectedly High Signal | Ion Enhancement: Co-eluting compounds are increasing the ionization efficiency of neopterin. | 1. Improve Chromatographic Separation: Modify the LC gradient to separate neopterin from the enhancing compounds. 2. Perform Post-Extraction Spike: Confirm ion enhancement and re-develop the sample cleanup method (e.g., switch from PPT to SPE). |
| Endogenous Interference: A matrix component has the same mass transition as neopterin. | 1. Check Specificity: Analyze multiple blank matrix lots to confirm the interference. 2. Modify MRM Transition: If possible, select a different, more specific precursor-product ion transition for neopterin. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Neopterin in Serum/Plasma
This protocol is a general guideline based on cation-exchange principles. Optimization may be required.
-
Sample Pre-treatment: To 500 µL of plasma, add 500 µL of an acidic buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 3.0) to acidify the sample. Add the internal standard. Vortex to mix.
-
Column Conditioning: Condition a cation-exchange SPE cartridge (e.g., Strata-X-C) with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of an acidic wash solution (e.g., 0.1% formic acid in water) to remove neutral and acidic interferences. Follow with a second wash using 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute neopterin from the cartridge using 1 mL of a basic elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT) for Neopterin in Serum/Plasma
-
Aliquot Sample: Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Add Internal Standard: Add the appropriate volume of the stable isotope-labeled internal standard working solution.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Visualizations
Troubleshooting Workflow for Matrix Effects
The following diagram outlines a logical workflow for identifying and mitigating matrix effects during neopterin quantification.
Caption: A decision tree for troubleshooting matrix effects in neopterin assays.
General Sample Preparation Workflow
This diagram illustrates a typical sample preparation workflow designed to minimize matrix effects for LC-MS/MS analysis.
Caption: Workflow for sample preparation to reduce neopterin matrix effects.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 3. longdom.org [longdom.org]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize ion suppression in neopterin LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in neopterin (B1670844) LC-MS/MS analysis.
Troubleshooting Guides
Q1: My neopterin signal is low and inconsistent. How can I determine if ion suppression is the cause?
A1: Low and variable signal intensity for neopterin is a common indicator of ion suppression. Ion suppression occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a reduced signal.[1]
To confirm if ion suppression is affecting your analysis, a post-column infusion experiment is a highly effective diagnostic tool. This involves infusing a constant flow of a neopterin standard solution into the mass spectrometer while injecting a blank matrix sample (e.g., plasma or urine extract without neopterin) onto the LC column. A drop in the neopterin signal at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.[2]
Q2: I've confirmed ion suppression is occurring. What are the initial steps to troubleshoot and minimize it?
A2: A systematic approach to troubleshooting ion suppression is crucial. The initial steps should focus on two key areas: sample preparation and chromatographic separation.
-
Sample Preparation Review: Inadequate sample cleanup is a primary cause of ion suppression.[1] If you are using a simple protein precipitation method, consider more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering endogenous components such as phospholipids (B1166683) and salts.[2]
-
Chromatographic Separation Enhancement: Ensure your LC method effectively separates neopterin from the regions of ion suppression. You can try adjusting the gradient profile to better resolve neopterin from early-eluting salts and late-eluting phospholipids.[2] Utilizing a column with a different selectivity or switching to Ultra-High-Performance Liquid Chromatography (UPLC) can also significantly improve peak resolution and reduce the impact of ion suppression.
Frequently Asked Questions (FAQs)
Q3: What are the most common sources of ion suppression in neopterin analysis of biological samples?
A3: In biological matrices like plasma, serum, and urine, the most common sources of ion suppression are:
-
Phospholipids: These are abundant in plasma and serum and are a major cause of ion suppression, particularly in ESI-positive mode.[3] They tend to elute in the middle of a typical reversed-phase gradient and can significantly suppress the neopterin signal if they co-elute.[2]
-
Salts: Endogenous salts from the biological matrix can cause ion suppression, especially for early-eluting analytes.[2]
-
Proteins and Peptides: Incomplete removal of proteins during sample preparation can lead to ion source contamination and signal suppression.[2]
Q4: How can I optimize my sample preparation method to reduce ion suppression for neopterin?
A4: Optimizing your sample preparation is one of the most effective ways to combat ion suppression. Here are some strategies:
-
Protein Precipitation (PPT): While quick and simple, PPT is often insufficient for removing phospholipids.[4] If using PPT, ensure the precipitation solvent (e.g., acetonitrile (B52724) or methanol) and the ratio of solvent to sample are optimized.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and can significantly reduce ion suppression by removing a broader range of interferences.
-
Liquid-Liquid Extraction (LLE): LLE can be tailored by adjusting the pH and using different organic solvents to selectively extract neopterin while leaving many interfering components behind.
-
Sample Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression. For instance, in urinary neopterin analysis, a 1:500 dilution was shown to abolish ion suppression that was observed at a 1:100 dilution.[5]
Q5: What role does chromatography play in minimizing ion suppression for neopterin analysis?
A5: Chromatographic separation is a powerful tool to mitigate ion suppression by resolving neopterin from interfering matrix components.[6]
-
Gradient Optimization: Modifying the gradient elution profile can separate the neopterin peak from regions where ion-suppressing compounds elute.
-
Column Chemistry: Using an analytical column with a different stationary phase chemistry can alter selectivity and improve the separation of neopterin from matrix components. For urinary neopterin analysis, a pentafluorophenyl column has been used effectively.[5]
-
UPLC vs. HPLC: UPLC systems, with their smaller particle size columns, offer higher peak resolution and narrower peaks compared to traditional HPLC.[7] This increased resolution can separate neopterin from co-eluting interferences, thereby reducing ion suppression and improving sensitivity.
Q6: How can the use of an internal standard help with ion suppression in neopterin quantification?
A6: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for ion suppression. A SIL-IS, such as ¹⁵N-neopterin or ¹³C-labeled neopterin, is chemically identical to neopterin and will co-elute.[5][6] Therefore, it will experience the same degree of ion suppression as the analyte. By monitoring the ratio of the analyte to the internal standard, accurate quantification can be achieved even in the presence of signal suppression.[6]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal
| Sample Preparation Technique | Phospholipid Removal Efficiency | Resulting Matrix Interference | Reference |
| Protein Precipitation (PPT) | Low (no removal) | High | |
| Solid-Phase Extraction (SPE) | Moderate | Moderate | |
| HybridSPE | High (efficient removal) | Low | |
| Phospholipid Removal Plates | High (dramatic reduction) | Low | [4] |
Table 2: Impact of UPLC vs. HPLC on Chromatographic Performance and Ion Suppression
| Parameter | UPLC | HPLC | Benefit of UPLC | Reference |
| Detected Features | ~20% more | - | Increased analytical coverage | [7] |
| Peak Resolution | Baseline resolved | Partially resolved | Reduced potential for co-elution and ion suppression | |
| Signal-to-Noise Ratio | Higher | Lower | Improved sensitivity | [7] |
| Retention Time Reproducibility | Higher | Lower | Increased robustness of the method | [7] |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
-
Prepare a neopterin infusion solution: Prepare a standard solution of neopterin in the mobile phase at a concentration that provides a stable, mid-range signal.
-
Set up the infusion: Use a syringe pump to deliver the neopterin solution at a constant flow rate (e.g., 10 µL/min) into a T-junction placed between the LC column outlet and the mass spectrometer inlet.
-
Equilibrate the system: Run the LC system with the mobile phase until a stable baseline signal for neopterin is observed in the mass spectrometer.
-
Inject a blank matrix sample: Inject a processed blank matrix sample (e.g., a plasma or urine sample that has undergone your standard sample preparation procedure but does not contain neopterin).
-
Analyze the chromatogram: Monitor the neopterin signal. Any significant drop in the signal intensity indicates a region of ion suppression.
Protocol 2: Solid-Phase Extraction (SPE) for Neopterin in Plasma
This is a general protocol and should be optimized for your specific application.
-
Condition the SPE cartridge: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove phospholipids and other weakly bound interferences.
-
Elute neopterin: Elute the retained neopterin with an appropriate solvent (e.g., methanol containing 5% formic acid).
-
Evaporate and reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Mandatory Visualization
Caption: A step-by-step workflow for identifying and mitigating ion suppression.
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masspec.scripps.edu [masspec.scripps.edu]
Avoiding cross-talk between neopterin and Neopterin-13C5 signals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing LC-MS/MS for the quantification of neopterin (B1670844) with its stable isotope-labeled internal standard, Neopterin-13C5. Our aim is to help you identify and resolve potential cross-talk between the analyte and internal standard signals, ensuring data accuracy and integrity.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk in the context of neopterin and this compound analysis?
A1: Isotopic cross-talk, or isobaric interference, occurs when the mass spectral signal of the analyte (neopterin) overlaps with the signal of its stable isotope-labeled internal standard (this compound). This can happen due to the natural abundance of heavy isotopes (like ¹³C) in the neopterin molecule. These naturally occurring heavy isotopes create small peaks at masses higher than the monoisotopic mass (M+1, M+2, etc.). If these isotopic peaks from neopterin overlap with the mass of this compound, it can lead to an artificially inflated signal for the internal standard, compromising the accuracy of quantification.
Q2: Why is this compound used as an internal standard?
A2: this compound is considered an ideal internal standard for the quantification of neopterin because it is chemically identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[1] The mass difference due to the five ¹³C atoms allows the mass spectrometer to distinguish it from the unlabeled neopterin.[1] This co-elution and similar ionization behavior help to correct for variations in sample preparation and matrix effects.[2]
Q3: What are the typical mass transitions (precursor > product ion) for neopterin and this compound?
A3: Based on published literature, the commonly used multiple reaction monitoring (MRM) transitions for neopterin and its ¹³C-labeled internal standard are summarized in the table below. These values can serve as a starting point for method development.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Neopterin | 254.1 | 206.1 |
| This compound | 259.1 | 210.1 |
Troubleshooting Guide: Signal Cross-Talk
Issue: I am observing a signal for this compound in my blank samples (containing no internal standard), or the signal for this compound appears to be increasing with higher concentrations of neopterin.
This observation strongly suggests cross-talk from the neopterin signal to the this compound channel. Below are potential causes and step-by-step solutions to troubleshoot this issue.
Potential Cause 1: Isotopic Contribution from Neopterin
The natural abundance of ¹³C is approximately 1.1%. In a molecule of neopterin, which contains 9 carbon atoms, there is a statistical probability of having molecules with one or more ¹³C atoms. The M+5 isotope of neopterin could potentially contribute to the signal of this compound.
Solutions:
-
Assess the Isotopic Contribution:
-
Inject a high-concentration standard of unlabeled neopterin and monitor the MRM transition for this compound.
-
The presence of a peak at the retention time of neopterin in the internal standard channel confirms isotopic cross-talk.
-
-
Chromatographic Separation:
-
While neopterin and this compound are expected to co-elute, slight chromatographic separation can sometimes be achieved with high-resolution UPLC systems. Optimizing the chromatographic gradient may help to partially resolve the analyte and internal standard, although this is often challenging for co-eluting species.
-
-
Use a Higher Mass-Labeled Internal Standard:
-
If available, an internal standard with a larger mass difference (e.g., Neopterin-¹³C₉,¹⁵N₅) would shift the internal standard's mass further from the analyte's isotopic cluster, reducing the likelihood of overlap.
-
-
Mathematical Correction:
-
If the cross-talk is consistent and well-characterized, a mathematical correction can be applied to the data. This involves determining the percentage of the neopterin signal that contributes to the this compound signal and subtracting this contribution from the measured internal standard response.
-
Potential Cause 2: Impurity in the Neopterin Standard
The neopterin reference standard may contain trace amounts of this compound as an impurity from the synthesis process.
Solutions:
-
Analyze the Neopterin Standard:
-
Inject a high concentration of the neopterin standard and monitor for the this compound transition.
-
If a peak is observed, this suggests the presence of the labeled compound as an impurity.
-
-
Source a High-Purity Standard:
-
Contact the supplier to obtain a certificate of analysis detailing the isotopic purity of the standard.
-
If necessary, procure a new batch of neopterin with higher purity.
-
Potential Cause 3: In-Source Fragmentation or H/D Exchange (More relevant for Deuterated Standards)
While less common with ¹³C-labeled standards, in-source phenomena can sometimes lead to unexpected signals. For deuterated standards, in-source fragmentation or the exchange of deuterium (B1214612) with hydrogen from the mobile phase can generate ions with the same mass as the unlabeled analyte. Although this compound is used here, it is a good practice to be aware of such possibilities.
Solutions:
-
Optimize Ion Source Parameters:
-
Reduce the ion source temperature and cone voltage to minimize the potential for in-source fragmentation.
-
Ensure the use of aprotic solvents where possible if H/D exchange is suspected with deuterated standards.
-
-
Use ¹³C or ¹⁵N Labeled Standards:
-
Carbon-13 and Nitrogen-15 labeled standards are generally more stable and less prone to in-source exchange compared to deuterium-labeled standards.[3]
-
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Neopterin
This protocol provides a general framework for the analysis of neopterin using a triple quadrupole mass spectrometer. Optimization will be required for specific instrumentation.
-
Sample Preparation:
-
Protein precipitation is a common method for plasma or serum samples. Add 3 volumes of cold methanol (B129727) containing the this compound internal standard to 1 volume of the sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
-
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Neopterin: 254.1 > 206.1
-
This compound: 259.1 > 210.1
-
-
Instrument Parameters: Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
Visualizations
Caption: A typical workflow for the LC-MS/MS analysis of neopterin.
Caption: Troubleshooting decision tree for signal cross-talk.
References
Improving peak shape and retention time for neopterin analysis
Welcome to the technical support center for neopterin (B1670844) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic analysis of neopterin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during neopterin analysis, providing explanations and actionable solutions.
Q1: Why is my neopterin peak showing significant tailing?
Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common issue in neopterin analysis. It can compromise the accuracy of integration and reduce resolution from nearby peaks.[1][2]
Possible Causes and Solutions:
-
Secondary Interactions with Stationary Phase: Neopterin, with its polar functional groups, can interact with residual silanol (B1196071) groups on silica-based reversed-phase columns (e.g., C18).[3][4] These interactions lead to peak tailing.
-
Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2-3) can protonate the silanol groups, minimizing these secondary interactions.
-
Solution 2: Use of End-Capped Columns: Employ a modern, high-purity, end-capped column where residual silanols have been chemically deactivated.
-
-
Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column inlet frit or within the packing material can lead to peak distortion.
-
Solution: If using a guard column, replace it first. If the problem persists, try back-flushing the analytical column or, if necessary, replace it.
-
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak tailing.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Ideally, dissolve the sample in the mobile phase itself or a solvent with a weaker elution strength.
-
Q2: My neopterin retention time is shifting. What could be the cause?
Unstable retention times can affect the reliability of peak identification and quantification.
Possible Causes and Solutions:
-
Changes in Mobile Phase Composition: Even small variations in the percentage of organic modifier or the buffer concentration can alter retention times.
-
Solution: Ensure accurate and consistent preparation of the mobile phase. Use a buffer concentration of at least 5-10 mM for reversed-phase chromatography.
-
-
Fluctuations in Column Temperature: Temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention characteristics.
-
Solution: Monitor column performance with system suitability tests. If performance degrades significantly, replace the column.
-
-
HPLC System Issues: Problems such as pump malfunctions leading to inconsistent flow rates or leaks in the system can cause retention time variability.
-
Solution: Perform regular maintenance on your HPLC system, including pump seals and fittings.
-
Q3: How can I improve the sensitivity of my neopterin analysis?
For detecting low concentrations of neopterin, especially in biological matrices like serum, maximizing sensitivity is crucial.
Solutions:
-
Fluorescence Detection: Neopterin is naturally fluorescent, and using a fluorescence detector offers high sensitivity and selectivity. The typical excitation wavelength is around 353 nm, and the emission wavelength is around 438 nm.
-
Sample Preparation: A clean sample extract will result in lower background noise and better sensitivity. Consider solid-phase extraction (SPE) for sample cleanup.
-
Optimize Mobile Phase: Ensure the mobile phase composition and pH are optimized for the best peak shape, as sharper peaks are taller and easier to detect.
Q4: What are the best practices for neopterin sample handling and storage?
Proper handling and storage are critical to prevent the degradation of neopterin and ensure accurate results.
-
Stability: Neopterin is generally stable. Studies have shown that it is stable in urine even with some contamination and can be stored on filter paper or frozen for extended periods with minimal degradation. In cerebrospinal fluid (CSF), neopterin is stable for up to 11 years when stored at -80°C. However, its precursor, 7,8-dihydroneopterin, is much less stable and requires protection from light and storage on ice.
-
Storage Conditions: For long-term storage of biological samples for neopterin analysis, freezing at -80°C is recommended.
Experimental Protocols
Below are detailed methodologies for neopterin analysis by HPLC, based on cited literature.
Method 1: Neopterin Analysis in Urine
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: Ace C18 column (250 x 4.6 mm i.d., 5 µm) with a guard column.
-
Mobile Phase: 15 mM phosphate (B84403) buffer (pH 7.0) containing 2.5% methanol.
-
Flow Rate: 1.0 mL/min.
-
Elution Mode: Isocratic.
-
Detection: Fluorescence detector set to an excitation wavelength of 353 nm and an emission wavelength of 438 nm.
-
Sample Preparation: Urine samples can be diluted (e.g., 100-fold) before injection.
-
Standard Preparation: A stock solution of neopterin (1.0 mg/mL) can be prepared in 0.1 M NaOH solution. Working standards are then prepared by diluting the stock solution.
Method 2: Neopterin Analysis in Serum
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic mixture of water and acetonitrile (B52724) (99:1).
-
Flow Rate: 1.5 mL/min.
-
Detection: Fluorescence detector with an excitation wavelength of 353 nm and an emission wavelength of 438 nm.
-
Sample Preparation: Serum proteins are precipitated with trichloroacetic acid (TCA). The resulting supernatant is then diluted (e.g., five times) before injection.
Data Presentation
The following tables summarize key parameters from various published methods for neopterin analysis.
Table 1: HPLC Methods for Neopterin Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Urine | Serum | Serum |
| Column | Ace C18 (250 x 4.6 mm, 5 µm) | C18 reversed-phase | ODS2 (25 cm, 5 µm) |
| Mobile Phase | 15 mM phosphate buffer (pH 7) with 2.5% methanol | Water:Acetonitrile (99:1) | 50 mM phosphate buffer (pH 6.2) with 5% methanol |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | Not specified |
| Detection | Fluorescence (Ex: 353 nm, Em: 438 nm) | Fluorescence (Ex: 353 nm, Em: 438 nm) | Fluorescence (Ex: 360 nm, Em: 440 nm) |
| Retention Time | ~6.2 min | ~4 min | Not specified |
Table 2: System Suitability and Validation Parameters
| Parameter | Value |
| Tailing Factor | ≤ 1.02 |
| Column Efficiency (Plates) | ≥ 3957 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | < 2% |
| LOD (ng/mL) | 0.3 |
| LOQ (ng/mL) | 1.0 |
Visualizations
The following diagrams illustrate key workflows and concepts in neopterin analysis.
Caption: A typical experimental workflow for neopterin analysis by HPLC.
Caption: A troubleshooting guide for addressing neopterin peak tailing issues.
References
Technical Support Center: Common Pitfalls in Using Stable Isotope-Labeled Internal Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using stable isotope-labeled (SIL) internal standards in mass spectrometry-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, offering potential causes and step-by-step solutions.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Q: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?
A: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common culprits are a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, or unexpected isotopic exchange.[1]
Troubleshooting Steps:
-
Verify Co-elution: A common issue with deuterated standards is a slight shift in retention time compared to the unlabeled analyte, known as the deuterium (B1214612) isotope effect.[2][3] This can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, compromising accuracy.[1][2]
-
Action: Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution. If a separation is observed, consider adjusting the chromatographic method.[1] Using a column with lower resolution might help ensure they elute together.[1] If the problem persists, a standard labeled with ¹³C or ¹⁵N may be a better choice as they are less prone to chromatographic shifts.[1]
-
-
Assess Isotopic and Chemical Purity: The presence of unlabeled analyte in your SIL internal standard will lead to an overestimation of the analyte's concentration.[1] High isotopic enrichment (≥98%) and chemical purity (>99%) are crucial for reliable results.[1]
-
Check for Isotopic Exchange (Back-Exchange): Deuterium labels can sometimes exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange.[1][2] This is more likely to occur if the label is on an exchangeable site (e.g., -OH, -NH) or on a carbon adjacent to a carbonyl group.[1][5]
dot
Caption: Troubleshooting workflow for inaccurate quantitative results.
Issue 2: High Variability in Internal Standard Response
Q: The peak area of my SIL internal standard is highly variable across my sample batch. Why is this happening?
A: High variability in the internal standard response can compromise the accuracy and precision of your quantitative results.[6] This often points to inconsistent sample preparation, matrix effects, or issues with the internal standard's stability.[6][7]
Troubleshooting Steps:
-
Review Sample Preparation Workflow: Inconsistencies in sample preparation can lead to variable recovery of the SIL internal standard.
-
Investigate Matrix Effects: Even though SIL internal standards are meant to compensate for matrix effects, significant and variable ion suppression or enhancement can still be a problem.[2][7]
-
Action: Conduct a post-extraction addition experiment to evaluate the extent of matrix effects. Analyze samples from different lots of the biological matrix to check for lot-to-lot variability.[7]
-
-
Assess Internal Standard Stability: The SIL internal standard might be degrading in the biological matrix during sample preparation.
-
Action: Perform a bench-top stability assessment by letting the internal standard sit in the matrix for varying amounts of time before extraction and analysis.[8]
-
dot
Caption: Troubleshooting workflow for high variability in SIL IS response.
Issue 3: Isotopic Impurity and Cross-Contribution
Q: I suspect that my SIL internal standard contains unlabeled analyte, or that the analyte's isotopic cluster is interfering with the internal standard's signal. How can I confirm and correct for this?
A: Isotopic impurity or cross-contribution can lead to inaccurate quantification, particularly at low analyte concentrations.[6] This occurs when the SIL internal standard contains a significant amount of the unlabeled analyte or when a naturally occurring isotope of the analyte contributes to the internal standard's signal.[6]
Troubleshooting Steps:
-
Assess Cross-Contribution: This can be evaluated by analyzing specific samples.
-
Action:
-
Analyze a blank matrix spiked only with the analyte at the upper limit of quantification (ULOQ) and monitor the mass transition of the internal standard.
-
Analyze a blank matrix spiked only with the internal standard and monitor the mass transition of the analyte.[6]
-
-
-
Data Analysis:
| Parameter | Acceptance Criteria | Potential Impact of Failure |
| Contribution of IS to Analyte Signal | Response in zero standard (blank + IS) should be < 20% of the analyte response at the LLOQ. | Inaccurate quantification, especially at low concentrations. |
| Contribution of Analyte to IS Signal | Response in ULOQ sample should be < 5% of the IS response. | Inaccurate quantification, especially at high concentrations. |
dot
Caption: Logical relationship of isotopic cross-contribution.
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity and Cross-Contribution
Objective: To determine the isotopic purity of the SIL internal standard and assess the potential for cross-contribution between the analyte and the internal standard.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the analyte and the SIL internal standard in a suitable solvent.
-
Prepare three sets of samples:
-
Set A (Blank): Blank biological matrix.
-
Set B (IS only): Blank matrix spiked with the SIL internal standard at the concentration used in the assay.
-
Set C (Analyte only): Blank matrix spiked with the analyte at the Upper Limit of Quantification (ULOQ).
-
-
-
Sample Analysis:
-
Extract and analyze the samples using the established LC-MS/MS method.
-
For Set B, monitor the mass transition of the analyte.
-
For Set C, monitor the mass transition of the internal standard.
-
-
Data Analysis:
-
Isotopic Purity: In Set B, the peak area of the analyte should be less than a predefined threshold (e.g., <0.1% of the SIL-IS response).[4]
-
Cross-Contribution: In Set C, the peak area of the internal standard should be negligible.
-
Protocol 2: Evaluation of Matrix Effects
Objective: To evaluate the impact of the biological matrix on the ionization of the analyte and the SIL internal standard.
Methodology:
-
Preparation of Sample Sets:
-
Set 1 (Neat Solution): Analyte and SIL internal standard spiked into the reconstitution solvent.
-
Set 2 (Post-Extraction Spike): Extract blank matrix samples. Spike the analyte and SIL internal standard into the extracted matrix just before the final evaporation and reconstitution step.[6]
-
-
Calculation of Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100
-
Calculate the matrix effect for both the analyte and the SIL internal standard. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
-
Acceptance Criteria:
-
The matrix effect should be consistent across different lots of the matrix. The coefficient of variation (CV) of the matrix factor should ideally be ≤15%.
-
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. benchchem.com [benchchem.com]
Calibration curve issues in quantitative neopterin analysis
Welcome to the Technical Support Center for Quantitative Neopterin (B1670844) Analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during neopterin quantification, with a specific focus on calibration curve problems.
Frequently Asked Questions (FAQs)
Q1: What is a typical R-squared (R²) value for a good neopterin calibration curve?
A good calibration curve for a neopterin ELISA should have a coefficient of determination (R²) value of 0.99 or higher.[1][2][3] This indicates a strong fit between the standard concentrations and their measured optical densities, which is crucial for accurate sample quantification.[3]
Q2: What type of curve fit is recommended for a neopterin competitive ELISA?
For competitive immunoassays like the neopterin ELISA, a four-parameter logistic (4-PL) curve fit is highly recommended.[3] Attempting to fit the data to a straight line (linear regression) can lead to significant errors in calculating unknown concentrations, especially at the upper and lower ends of the curve.
Q3: How stable is neopterin in biological samples?
Neopterin is a very stable molecule.
-
Cerebrospinal Fluid (CSF): Neopterin concentrations in CSF are stable for up to 11 years when stored at -80°C.
-
Urine: Urinary neopterin is highly resilient and suitable for field studies. Its concentration is not significantly affected by soil or fecal contamination, multiple freeze-thaw cycles, or long-term storage (months) when frozen or lyophilized.
-
General Handling: Samples should be protected from direct sunlight and heat. While neopterin is stable, its precursor 7,8-dihydroneopterin (B1664191) is not.
Q4: What are "matrix effects" and how can they affect my neopterin assay?
The "matrix" refers to all components in a sample other than the analyte of interest (neopterin). Matrix effects occur when these components, such as other proteins, lipids, or salts, interfere with the antibody-antigen binding in the ELISA. This can lead to inaccurate quantification, either underestimating or overestimating the true neopterin concentration. Matrix effects are common in complex samples like serum, plasma, and tissue lysates.
Troubleshooting Guide: Calibration Curve Issues
This guide addresses the most common problems encountered with calibration curves in quantitative neopterin analysis.
Problem 1: Poor Standard Curve (Low R² Value or Poor Fit)
A poor standard curve is one of the most frequent issues and directly impacts the accuracy of your results.
Possible Causes & Solutions
-
Pipetting Errors: Inaccurate pipetting during the preparation of standard dilutions is a common cause of a poor curve.
-
Solution: Ensure your pipettes are properly calibrated. Use fresh tips for each standard dilution and avoid introducing air bubbles into the wells.
-
-
Incorrect Standard Preparation: Errors in the initial reconstitution of the standard stock or in serial dilution calculations will shift the curve.
-
Solution: Double-check all calculations for the dilution series. Ensure the standard is fully dissolved and vortexed before preparing dilutions. Prepare fresh dilutions for each plate, as they are best used within two hours.
-
-
Degraded Standard: Improper storage can lead to the degradation of the neopterin standard, resulting in lower-than-expected optical density (OD) values.
-
Solution: Always store standards according to the manufacturer's instructions. Aliquot the standard after reconstitution to avoid repeated freeze-thaw cycles.
-
-
Improper Washing: Insufficient washing can lead to high background noise, while overly aggressive washing can remove the bound analyte or antibodies, both of which can distort the curve.
-
Solution: Ensure all wells are filled and completely aspirated during each wash step. If using an automated washer, verify its settings. If washing manually, tap the plate on absorbent paper to remove residual buffer.
-
Troubleshooting Workflow for a Poor Standard Curve
Caption: A logical workflow for troubleshooting a poor calibration curve.
Problem 2: High Background (Low OD for Highest Standard or High OD for Blank)
In a competitive ELISA, high background is observed as a low OD reading in the zero standard (B0) wells and other standards.
Possible Causes & Solutions
-
Insufficient Washing: This is a primary cause, leaving unbound enzyme conjugate in the wells, which leads to a strong color reaction everywhere.
-
Solution: Increase the number of wash cycles (e.g., from 4 to 5). Add a 30-second soak with wash buffer during each cycle to improve the removal of unbound reagents.
-
-
Contaminated Reagents: Contamination of buffers (especially the wash buffer) or substrate solution can cause non-specific signal.
-
Solution: Use fresh, sterile buffers for each assay. The TMB substrate should be colorless before use; if it has a blue tint, discard it and use a fresh bottle.
-
-
Incorrect Reagent Concentration: Using a concentration of detection antibody or enzyme conjugate that is too high can lead to non-specific binding and high background.
-
Solution: Perform a dilution series to determine the optimal working concentration for the detection antibody or conjugate.
-
Problem 3: No Signal or Very Weak Signal Across the Entire Plate
This issue manifests as very high and uniform OD values across all wells, including standards and samples, indicating that the enzyme reaction did not proceed as expected in a competitive format.
Possible Causes & Solutions
-
Omission of a Key Reagent: Forgetting to add the HRP conjugate, neopterin antiserum, or the standard/sample will result in no competition and thus maximum signal (low OD) in a direct ELISA, but in a competitive ELISA, it can lead to uniform results. Forgetting the substrate will result in no color development.
-
Solution: Carefully review the protocol and create a checklist to ensure all reagents are added in the correct order.
-
-
Inactive Reagents: The enzyme conjugate (e.g., HRP) or the substrate may have lost activity due to improper storage or expiry.
-
Solution: Test the activity of the substrate and conjugate. For example, add a small amount of HRP conjugate directly to the TMB substrate; it should turn blue. Always store reagents as specified by the manufacturer.
-
-
Presence of Inhibitors: Certain substances, like sodium azide, can inhibit HRP activity and must not be present in any of the buffers or samples used.
-
Solution: Ensure all buffers are free of enzyme inhibitors.
-
Experimental Protocols
Protocol 1: General Competitive Neopterin ELISA
This protocol provides a general workflow for a competitive neopterin ELISA. Note: Always follow the specific instructions provided with your commercial ELISA kit.
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare wash buffer and standard dilutions according to the kit manual.
-
Standard & Sample Addition: Pipette 20 µL of each standard, control, and sample into the appropriate wells of the antibody-coated microtiter plate.
-
Enzyme Conjugate Addition: Add 100 µL of the enzyme conjugate (e.g., neopterin-peroxidase) to each well.
-
Antiserum Addition: Add 50 µL of the neopterin antiserum to each well.
-
First Incubation: Cover the plate and incubate for 90 minutes at room temperature (18-25°C), preferably on an orbital shaker.
-
Washing: Discard the incubation solution and wash the plate 4 times with 300 µL of diluted wash buffer per well.
-
Substrate Addition: Add 150 µL of TMB substrate solution to each well.
-
Second Incubation: Incubate the plate for 10-15 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 150 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density at 450 nm using a microplate reader.
Neopterin Signaling Pathway
Caption: Release of neopterin during cellular immune activation.
Protocol 2: Assessing and Mitigating Matrix Effects
If you suspect matrix effects are influencing your results, use the following procedures.
-
Linearity of Dilution:
-
Select a sample with a high expected neopterin concentration.
-
Create a series of dilutions (e.g., 1:2, 1:4, 1:8, 1:16) using the assay buffer provided in the kit.
-
Analyze the neat and diluted samples in the neopterin assay.
-
Calculate the neopterin concentration for each dilution and multiply by the dilution factor.
-
Interpretation: If no matrix effect is present, the calculated concentrations should be consistent across all dilutions. If concentrations increase with dilution, a matrix effect is likely present. The optimal dilution is the one after which the calculated concentration remains stable.
-
-
Spike and Recovery:
-
Select a sample and divide it into two aliquots.
-
To one aliquot ("spiked"), add a known amount of neopterin standard, ensuring the final concentration is within the linear range of the standard curve.
-
To the second aliquot ("unspiked"), add an equal volume of assay buffer to account for dilution.
-
Measure the neopterin concentration in both the spiked and unspiked samples.
-
Calculate the percent recovery using the formula:
-
% Recovery = [(Spiked Concentration - Unspiked Concentration) / Known Spiked Amount] x 100
-
-
Interpretation: A recovery rate between 80-120% is generally considered acceptable and indicates a minimal matrix effect.
-
References
Technical Support Center: Purity Considerations for Neopterin-13C5 Internal Standard
Welcome to the technical support center for the use of Neopterin-13C5 as an internal standard. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the purity of your internal standard during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the importance of assessing the purity of the this compound internal standard?
A1: The purity of the this compound internal standard is critical for accurate and reliable quantification of neopterin (B1670844) in your samples. Both chemical and isotopic impurities can introduce significant errors in your analytical measurements. Chemical impurities can cause interfering signals, while isotopic impurities (unlabeled neopterin or incompletely labeled species) can lead to an underestimation of the analyte concentration.
Q2: What are the common types of impurities in a this compound internal standard?
A2: Impurities can be broadly categorized into two types:
-
Chemical Impurities: These can be residual starting materials, byproducts from the synthesis of this compound, or degradation products.
-
Isotopic Impurities: These include unlabeled neopterin (M+0) or species with fewer than five 13C atoms. The presence of unlabeled neopterin is a significant concern as it directly interferes with the analyte signal.
Q3: What are the acceptable purity levels for a this compound internal standard?
A3: According to regulatory guidelines such as the ICH M10 Bioanalytical Method Validation, the contribution of the internal standard to the analyte signal (and vice versa) should be minimal. Specifically:
-
The response of the analyte in a blank sample spiked with the internal standard should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ).
-
The response of the internal standard in a blank sample spiked with the analyte at the Upper Limit of Quantification (ULOQ) should be ≤ 5% of the internal standard response.
Commercially available this compound is often cited with a purity of ≥95%[1][2]. However, it is crucial to verify the purity and assess potential interferences within your specific assay.
Q4: How can I assess the purity of my this compound internal standard?
A4: Several analytical techniques can be used to assess the purity of your internal standard:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To check for chemical impurities and the presence of unlabeled neopterin.
-
High-Resolution Mass Spectrometry (HRMS): To accurately determine the isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR can be used to confirm the positions and extent of isotopic labeling, while ¹H NMR can help identify and quantify organic impurities[3][4][5].
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues related to this compound internal standard purity.
Issue 1: High Analyte Signal in Blank Samples Containing Internal Standard
Possible Cause: The this compound internal standard is contaminated with unlabeled neopterin.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unlabeled analyte in the internal standard.
Issue 2: Inconsistent Internal Standard Response Across a Run
Possible Cause: This could be due to several factors, including the presence of impurities in the internal standard that are causing variable ionization suppression or enhancement, or issues with sample preparation or the analytical instrument.
Troubleshooting Steps:
-
Review Chromatograms: Carefully examine the chromatograms of the internal standard for any signs of co-eluting peaks or changes in peak shape.
-
Assess Matrix Effects: Perform a post-extraction addition experiment to determine if the variability is due to matrix effects that are not being adequately compensated for by the internal standard.
-
Evaluate IS Purity: Re-analyze a neat solution of the this compound to check for any chemical impurities that might be present.
-
Instrument Performance Check: Ensure that the LC-MS/MS system is performing optimally by running system suitability tests.
Quantitative Data Summary
The following table summarizes the key acceptance criteria for internal standard purity and potential impact on data quality.
| Parameter | Acceptance Criteria | Potential Impact if Criteria Not Met |
| Analyte signal in IS-spiked blank | ≤ 20% of LLOQ response | Inaccurate overestimation of analyte concentration, especially at lower concentrations. |
| IS signal in ULOQ analyte sample | ≤ 5% of IS response | Inaccurate underestimation of analyte concentration, especially at higher concentrations. |
| Isotopic Purity | Typically >99% | Contribution to analyte signal, leading to inaccurate quantification. |
| Chemical Purity | Typically >95% | Potential for interfering peaks and ion suppression/enhancement. |
Experimental Protocols
Protocol 1: Assessment of Chemical Purity and Unlabeled Neopterin Content by LC-MS/MS
Objective: To determine the chemical purity of the this compound internal standard and quantify the amount of unlabeled neopterin.
Materials:
-
This compound internal standard
-
Unlabeled Neopterin reference standard
-
LC-MS/MS grade water, methanol, and formic acid
-
Calibrated analytical balance and volumetric flasks
Methodology:
-
Preparation of Stock Solutions:
-
Accurately weigh and prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M NaOH, then diluted with mobile phase).
-
Prepare a separate stock solution of unlabeled Neopterin.
-
-
Preparation of Calibration Curve:
-
Prepare a series of calibration standards of unlabeled Neopterin.
-
-
LC-MS/MS Analysis:
-
Inject a high-concentration solution of the this compound and monitor the MRM transitions for both unlabeled neopterin and this compound.
-
Analyze the calibration standards for unlabeled neopterin to generate a calibration curve.
-
-
Data Analysis:
-
Identify and integrate the peak corresponding to unlabeled neopterin in the this compound sample.
-
Quantify the amount of unlabeled neopterin using the calibration curve.
-
Calculate the percentage of unlabeled neopterin in the internal standard.
-
Examine the chromatogram for any other impurity peaks and estimate their area percentage relative to the main this compound peak.
-
Protocol 2: Determination of Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)
Objective: To accurately determine the isotopic enrichment of the this compound internal standard.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound internal standard in a suitable solvent for direct infusion or LC-HRMS analysis.
-
HRMS Analysis:
-
Infuse the sample directly into the mass spectrometer or analyze by LC-HRMS.
-
Acquire high-resolution mass spectra in full scan mode, ensuring sufficient resolution to distinguish between the different isotopologues.
-
-
Data Analysis:
-
Obtain the ion intensities for the monoisotopic peak of unlabeled neopterin (if present) and the M+1 to M+5 peaks of the this compound.
-
Correct the observed ion intensities for the natural isotopic abundance of all elements in the molecule.
-
Calculate the isotopic enrichment based on the corrected ion intensities.
-
Signaling Pathways and Workflows
Neopterin Biosynthesis and Internal Standard Relationship
The following diagram illustrates the simplified biosynthesis of neopterin and the role of this compound as an internal standard in its quantification.
Caption: Neopterin biosynthesis and the role of the 13C5-labeled internal standard.
References
- 1. scbt.com [scbt.com]
- 2. D-Neopterin-13C5 | CAS 1217632-04-6 | LGC Standards [lgcstandards.com]
- 3. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Assay for Neopterin Using Neopterin-¹³C₅
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for neopterin (B1670844) utilizing a ¹³C₅-labeled internal standard. The performance of this assay is compared with an alternative method using a ¹⁵N-labeled internal standard, supported by experimental data to inform methodological choices in clinical and research settings.
Introduction to Neopterin and its Quantification
Neopterin, a catabolic product of guanosine (B1672433) triphosphate (GTP), is a sensitive biomarker for the activation of the cellular immune system. Its quantification in biological fluids is crucial for monitoring inflammatory diseases, infections, and autoimmune disorders. LC-MS/MS has emerged as a highly specific and sensitive method for neopterin analysis, with the use of stable isotope-labeled internal standards being critical for accurate quantification. This guide focuses on the validation of an assay using Neopterin-¹³C₅ and compares its performance against an assay employing ¹⁵N-Neopterin.
Experimental Protocols
Sample Preparation
A generic sample preparation protocol for the analysis of neopterin in biological fluids (e.g., urine, cerebrospinal fluid) by LC-MS/MS is outlined below. Specific details may vary between laboratories and matrices.
-
Thawing and Centrifugation: Samples are thawed at room temperature and centrifuged to remove particulate matter.
-
Dilution: An aliquot of the supernatant is diluted with a suitable buffer or mobile phase. For urine samples, a 1:100 dilution is common.
-
Addition of Internal Standard: A precise volume of the internal standard solution (Neopterin-¹³C₅ or ¹⁵N-Neopterin) is added to the diluted sample.
-
Protein Precipitation (if necessary): For protein-rich matrices like serum or plasma, a protein precipitation step using agents like methanol (B129727) or acetonitrile (B52724) is performed, followed by centrifugation.
-
Filtration: The final mixture is filtered through a 0.22 µm filter before injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC): A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system is used.
-
Column: A reversed-phase C18 or a pentafluorophenyl (PFP) column is typically employed for the separation of neopterin.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution containing a modifying agent (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile) is used.
-
Flow Rate: Typical flow rates range from 0.2 to 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS): A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for the quantification of neopterin and its internal standard. The specific precursor-to-product ion transitions are monitored.
-
Performance Comparison of Internal Standards
The choice of internal standard is critical for the accuracy and precision of an LC-MS/MS assay. An ideal internal standard should co-elute with the analyte and have similar ionization efficiency and fragmentation behavior. Both Neopterin-¹³C₅ and ¹⁵N-Neopterin are stable isotope-labeled internal standards that are well-suited for neopterin analysis. The following tables summarize the validation parameters for LC-MS/MS assays using these two internal standards.
Table 1: Mass Spectrometric Parameters
| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) |
| Neopterin | 254.1 | 206.1 |
| d-erythro-Neopterin-¹³C₅ | 259.1 | 210.1 |
| ¹⁵N-Neopterin | 255.1 | 206.1 |
Table 2: Assay Validation Summary
| Validation Parameter | LC-MS/MS with Neopterin-¹³C₅ (Urine) | LC-MS/MS with ¹⁵N-Neopterin (CSF)[1][2] |
| Linearity Range | 0.5 - 140 µg/L | 3 - 200 nmol/L |
| Correlation Coefficient (r²) | > 0.99 | Not explicitly stated, but excellent correlation reported |
| Limit of Detection (LOD) | 0.3 µg/L | 1 nmol/L |
| Lower Limit of Quantification (LLOQ) | 1 µg/L | 3 nmol/L |
| Intra-assay Precision (%CV) | Stated as "excellent" | Level 1 (35.6 nmol/L): 5.6% Level 2 (160.2 nmol/L): 4.7% |
| Inter-assay Precision (%CV) | Stated as "excellent" | Level 1 (29.1 nmol/L): 9.5% Level 2 (141.3 nmol/L): 7.3% |
| Accuracy/Recovery | Stated as "excellent" | Recovery of 50 and 200 nM spikes ranged from 98 to 112% |
Note: The data for the Neopterin-¹³C₅ method is based on a high-throughput UPLC-MS/MS method for urinary neopterin, which reported excellent performance but did not provide a detailed validation data table[3][4][5]. The data for the ¹⁵N-Neopterin method is from a validated LC-MS/MS assay in cerebrospinal fluid.
Experimental Workflow and Signaling Pathway
To visualize the processes involved in the validation of the neopterin assay and the biological pathway of neopterin production, the following diagrams are provided.
LC-MS/MS Assay Workflow
Neopterin Biosynthesis Pathway
Conclusion
Both Neopterin-¹³C₅ and ¹⁵N-Neopterin serve as excellent internal standards for the LC-MS/MS quantification of neopterin. The choice between them may depend on commercial availability, cost, and the specific requirements of the laboratory. The presented data indicates that LC-MS/MS methods utilizing either of these internal standards can achieve high levels of precision, accuracy, and sensitivity, making them suitable for demanding research and clinical applications. The high-throughput UPLC-MS/MS method using Neopterin-¹³C₅ is particularly advantageous for large-scale studies due to its speed and efficiency. It is recommended that each laboratory performs its own comprehensive validation according to regulatory guidelines to ensure the reliability of its results.
References
- 1. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-Throughput Urinary Neopterin-to-Creatinine Ratio Monitoring of Systemic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. academic.oup.com [academic.oup.com]
The Gold Standard in Immune Activation Monitoring: A Comparative Guide to Neopterin-13C5 and Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of immune activation, the choice of an internal standard is a critical determinant of data accuracy and reliability. Neopterin (B1670844), a key biomarker for cellular immune system activation, requires highly accurate measurement in various biological matrices. This guide provides an objective comparison of Neopterin-13C5 and deuterated neopterin internal standards for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, supported by established analytical principles and experimental evidence.
Neopterin is synthesized by macrophages upon stimulation with interferon-gamma (IFN-γ) and serves as a valuable indicator of the pro-inflammatory immune status.[1][2] Its quantification in body fluids such as serum, plasma, urine, and cerebrospinal fluid provides crucial insights into the activity of various diseases, including viral infections, autoimmune disorders, and certain cancers.[1][2] Accurate and precise measurement of neopterin is paramount for its clinical and research applications. Stable isotope-labeled internal standards are indispensable for correcting for analyte loss during sample preparation and for mitigating matrix effects in LC-MS/MS analysis. The two most common types of stable isotope-labeled standards are those incorporating carbon-13 (13C) and deuterium (B1214612) (2H).
Performance Face-Off: this compound vs. Deuterated Neopterin
The ideal internal standard should exhibit identical physicochemical properties to the analyte of interest, ensuring it behaves identically throughout the analytical workflow, from extraction to detection.[3] It is in this regard that 13C-labeled standards, such as this compound, demonstrate clear superiority over their deuterated counterparts.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance characteristics of this compound versus deuterated neopterin internal standards, based on established principles of isotope dilution mass spectrometry and findings from comparative studies on analogous small molecules.
| Feature | This compound (Carbon-13 Labeled) | Deuterated Neopterin (Deuterium Labeled) | Rationale & Implications for Neopterin Analysis |
| Isotopic Stability | High. 13C atoms are integrated into the carbon backbone of the neopterin molecule, making them highly stable and not susceptible to exchange. | Variable. Deuterium atoms, particularly if located on exchangeable sites (-OH, -NH), can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent. | This compound offers greater assurance of isotopic stability throughout sample preparation and analysis, leading to more accurate and reliable quantification. |
| Chromatographic Co-elution | Excellent. The physicochemical properties of 13C-labeled standards are virtually identical to the unlabeled analyte, resulting in perfect co-elution. | Potential for a slight retention time shift, often eluting earlier than the non-labeled analyte in reversed-phase chromatography. This is known as the "isotope effect." | The superior co-elution of this compound provides more accurate compensation for matrix effects that can vary across a chromatographic peak. |
| Matrix Effect Compensation | Excellent. Due to identical elution profiles, this compound experiences the same matrix effects as endogenous neopterin, providing more effective compensation. | Can be compromised. The chromatographic shift can lead to the analyte and the internal standard being subjected to different levels of ion suppression or enhancement from co-eluting matrix components. | For complex biological matrices like plasma and urine, this compound is the superior choice for accurately correcting for matrix effects. |
| Potential for Isotopic Interference | Lower. The natural abundance of 13C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster. | Higher. While the natural abundance of deuterium is lower, the potential for in-source fragmentation and H-D exchange can complicate spectra. | This compound generally provides a cleaner analytical signal with less potential for spectral overlap. |
| Cost | Generally higher due to the more complex synthesis required. | Typically less expensive and more widely available. | While budget is a consideration, the higher initial cost of this compound can be justified by the significant improvement in data quality and reduction in method development and troubleshooting time. |
Experimental Protocols
Sample Preparation
-
Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any precipitate.
-
Dilution: Dilute the supernatant with a suitable buffer or mobile phase. The dilution factor should be optimized to bring the neopterin concentration within the linear range of the calibration curve.
-
Addition of Internal Standard: Spike a known amount of either this compound or deuterated neopterin internal standard into the diluted sample. The concentration of the internal standard should be chosen to be within the linear range of the assay and, if possible, close to the expected endogenous concentration of neopterin.
-
Protein Precipitation (for Serum/Plasma): If using serum or plasma, a protein precipitation step with a solvent like acetonitrile (B52724) or methanol (B129727) is typically required after the addition of the internal standard.
-
Filtration: Filter the final sample solution through a 0.22 µm filter before injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used for neopterin analysis.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for neopterin.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The MRM transitions for neopterin and its labeled internal standards need to be optimized. For example, a published method used the following transitions:
-
d-erythro-neopterin: 254.1 > 206.1 m/z
-
d-erythro-neopterin-13C5: 259.1 > 210.1 m/z
-
-
Data Analysis: The concentration of neopterin in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of unlabeled neopterin and a constant concentration of the internal standard.
-
Mandatory Visualization
Signaling Pathway of Neopterin Biosynthesis
Caption: Neopterin biosynthesis is initiated by IFN-γ stimulation of macrophages.
Experimental Workflow for Neopterin Quantification
Caption: A generalized workflow for quantifying neopterin using a stable isotope-labeled internal standard.
Conclusion
For researchers, scientists, and drug development professionals seeking the highest level of accuracy, precision, and reliability in neopterin quantification, this compound is the unequivocally superior choice for an internal standard. While deuterated neopterin standards are a more cost-effective option, they are susceptible to inherent limitations, including potential chromatographic shifts and isotopic instability, which can compromise data accuracy. The investment in this compound is justified by the significant benefits in data quality, reduced method development time, and long-term analytical confidence, making it the gold standard for robust and reliable bioanalysis of this critical immune activation biomarker.
References
A Comparative Guide to Neopterin Quantification: Unveiling the Accuracy and Precision of ¹³C Internal Standard LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate and precise quantification of neopterin (B1670844), a key biomarker of cellular immune activation, is paramount. This guide provides an objective comparison of the analytical performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilizing a stable isotope-labeled internal standard with a widely used alternative, the enzyme-linked immunosorbent assay (ELISA).
The use of a stable isotope-labeled internal standard, particularly a ¹³C-labeled neopterin, in LC-MS/MS is considered the gold standard for bioanalytical quantification. This is due to its ability to mimic the analyte throughout the sample preparation and analysis process, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response. This leads to superior accuracy and precision compared to other methods.
This guide presents a summary of quantitative data, detailed experimental protocols for both LC-MS/MS and ELISA methodologies, and visualizations to aid in understanding the analytical workflows. While the specific use of a ¹³C internal standard for neopterin is ideal, detailed publicly available data is limited. Therefore, this guide utilizes data from a validated LC-MS/MS method employing a ¹⁵N-labeled neopterin internal standard, which operates on the same principle of stable isotope dilution and is expected to yield comparable performance.
Quantitative Performance Comparison
The following tables summarize the key performance characteristics of neopterin quantification by LC-MS/MS with a stable isotope-labeled internal standard and a commercial ELISA.
Table 1: Performance Characteristics of Neopterin Quantification Methods
| Parameter | LC-MS/MS with Stable Isotope Internal Standard | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Linearity | 3 - 200 nmol/L[1][2] | 0.16 - 10 ng/mL |
| Limit of Detection (LOD) | Not explicitly stated, but LLOQ is 3 nmol/L[1][2] | Not explicitly stated, Sensitivity is 0.05 ng/mL |
| Limit of Quantification (LLOQ) | 3 nmol/L[1][2] | 0.16 ng/mL |
| Precision (CV%) | Total analytical imprecision <14.4%[1][2] | Intra-assay: <8%, Inter-assay: <10% |
| Accuracy (Recovery %) | Excellent correlation with HPLC method (r=0.9919)[1][2] | 82-109% in various matrices |
Table 2: Summary of Intra- and Inter-Assay Precision for a Commercial Neopterin ELISA Kit
| Sample 1 | Sample 2 | Sample 3 | |
| Intra-Assay Precision (CV%) | <8% | <8% | <8% |
| Inter-Assay Precision (CV%) | <10% | <10% | <10% |
Experimental Protocols
LC-MS/MS with ¹⁵N-Neopterin Internal Standard
This protocol is adapted from the validated method for the analysis of neopterin in cerebrospinal fluid (CSF) by Arning and Bottiglieri (2014). The principles are readily adaptable to other biological matrices such as plasma or urine with appropriate sample clean-up.
1. Sample Preparation:
-
To 100 µL of sample (CSF, plasma, or urine), add 10 µL of the internal standard solution (¹⁵N-Neopterin).
-
Add 50 µL of 1M perchloric acid to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A linear gradient from low to high organic phase (methanol) is used to separate neopterin from other matrix components.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Injection Volume: 10-20 µL.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions:
-
Neopterin: Monitor the transition from the protonated molecule [M+H]⁺ to a specific product ion.
-
¹⁵N-Neopterin: Monitor the corresponding transition for the stable isotope-labeled internal standard.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a general representation based on commercially available competitive ELISA kits for neopterin.
1. Reagent Preparation:
-
Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.
2. Assay Procedure:
-
Add a defined volume of standards, controls, and samples to the wells of the microplate pre-coated with anti-neopterin antibodies.
-
Add a fixed amount of biotin-conjugated neopterin to each well.
-
Incubate for a specified time (e.g., 60-90 minutes) at room temperature to allow for competitive binding.
-
Wash the wells multiple times with the provided wash buffer to remove unbound components.
-
Add streptavidin-HRP (Horseradish Peroxidase) conjugate to each well and incubate.
-
Wash the wells again to remove unbound streptavidin-HRP.
-
Add the TMB substrate solution to each well, which will develop a color in proportion to the amount of bound enzyme.
-
Stop the reaction by adding a stop solution.
-
Read the absorbance at 450 nm using a microplate reader. The concentration of neopterin is inversely proportional to the optical density.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
Figure 1. Workflow for neopterin quantification using LC-MS/MS with a ¹³C internal standard.
Figure 2. Workflow for neopterin quantification using a competitive ELISA.
Conclusion
The choice of analytical method for neopterin quantification depends on the specific requirements of the study.
LC-MS/MS with a stable isotope-labeled internal standard offers the highest level of accuracy and precision, making it the preferred method for clinical trials, drug development, and research applications where definitive and reliable quantitative data is essential. The use of a ¹³C or ¹⁵N internal standard effectively minimizes analytical variability, ensuring high-quality data.
ELISA provides a high-throughput, cost-effective, and user-friendly alternative suitable for large-scale screening studies. While generally exhibiting good performance, immunoassays can be susceptible to matrix effects and cross-reactivity, which may lead to variability.
For researchers, scientists, and drug development professionals, understanding the strengths and limitations of each method is crucial for selecting the most appropriate technique to achieve their research goals and for the accurate interpretation of neopterin data. The superior accuracy and precision afforded by the use of a stable isotope-labeled internal standard with LC-MS/MS make it the recommended method for applications demanding the highest level of analytical rigor.
References
A Guide to Inter-Laboratory Comparison of Neopterin Measurement Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of neopterin (B1670844), a key biomarker of cellular immune activation. The performance of High-Performance Liquid Chromatography (HPLC), Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are evaluated based on experimental data from various studies. This document is intended to assist researchers and clinicians in selecting the most appropriate method for their specific applications, considering factors such as sensitivity, precision, sample throughput, and cost.
Introduction to Neopterin
Neopterin is a pteridine (B1203161) derivative produced by human macrophages upon stimulation by interferon-gamma. As a stable and reliable marker of T-helper 1 (Th1) cell-mediated immune response, its concentration in body fluids such as serum, plasma, and urine is a valuable tool for monitoring various pathological conditions. These include viral infections, autoimmune diseases, allograft rejection, and certain types of cancer. Accurate and reproducible measurement of neopterin is crucial for its clinical and research utility.
Comparative Analysis of Measurement Methods
The selection of an appropriate analytical method for neopterin measurement depends on the specific requirements of the study, including the desired level of sensitivity, the number of samples to be analyzed, and available resources. The following table summarizes the performance characteristics of the three most common methods: HPLC, ELISA, and LC-MS/MS, based on data from several validation and comparison studies.
Table 1: Comparison of Performance Characteristics of Neopterin Measurement Methods
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Chromatographic separation followed by detection of natural fluorescence. | Competitive binding immunoassay. | Chromatographic separation followed by mass-based detection. |
| Linearity | Good (r² > 0.99)[1] | Method-dependent, some kits show good correlation with HPLC (R²=0.96)[2] | Excellent (Linear working range: 3 to 200 nmol/L)[3][4] |
| Precision (CV%) | Intra- and Inter-day precision < 3.14%[5] | Inter-assay CV: 5.5% - 12.23% | Total analytical imprecision < 14.4% |
| Sensitivity (LOD/LOQ) | LOD: 0.3 ng/mL; LOQ: 1.0 ng/mL | Sensitivity: ~0.8 nM | High sensitivity, part of a broad linear range. |
| Accuracy | Considered the "gold standard" | Variable, dependent on kit quality. | Excellent correlation with HPLC (r = 0.9919) |
| Sample Throughput | Lower | High | High |
| Cost per Sample | Moderate | Low | High |
| Technical Expertise | High | Low to moderate | High |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative of standard procedures used in the cited literature.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is often regarded as the reference method due to its high specificity and sensitivity.
-
Sample Preparation:
-
For serum/plasma: Precipitate proteins by adding trichloroacetic acid (TCA) or acetonitrile (B52724).
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant for injection into the HPLC system.
-
For urine: Dilute the sample with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a buffer such as 15 mM phosphate (B84403) buffer (pH 7) containing a small percentage of organic modifier like methanol (B129727) or acetonitrile (e.g., 99:1 water/acetonitrile).
-
Flow Rate: Typically 1.0 to 1.5 mL/min.
-
-
Detection:
-
Fluorescence detection is used to measure the natural fluorescence of neopterin.
-
Excitation Wavelength: 353 nm.
-
Emission Wavelength: 438 nm.
-
-
Quantification:
-
A standard curve is generated using known concentrations of neopterin.
-
The concentration in the sample is determined by comparing its peak area to the standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for analyzing a large number of samples. The competitive ELISA is the most common format for neopterin.
-
Assay Principle:
-
The assay is based on the competitive binding between neopterin in the sample and a fixed amount of enzyme-labeled neopterin for a limited number of binding sites on a specific antibody coated on the microplate wells.
-
-
Procedure:
-
Pipette standards, controls, and samples (serum, plasma, or diluted urine) into the wells of the microtiter plate.
-
Add the enzyme-conjugated neopterin to each well.
-
Add the anti-neopterin antibody to each well.
-
Incubate the plate, typically for 90 minutes at room temperature on an orbital shaker.
-
Wash the plate multiple times to remove unbound reagents.
-
Add a chromogenic substrate (e.g., TMB). The color development is inversely proportional to the amount of neopterin in the sample.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Quantification:
-
A standard curve is constructed by plotting the absorbance values of the standards against their known concentrations.
-
The neopterin concentration in the samples is interpolated from this curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity, specificity, and throughput, making it increasingly popular for neopterin analysis.
-
Sample Preparation:
-
Similar to HPLC, protein precipitation is typically required for serum and plasma samples.
-
Addition of a stable isotope-labeled internal standard is crucial for accurate quantification.
-
-
LC Separation:
-
A C18 reversed-phase column is commonly used for chromatographic separation.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile with formic acid) is often employed to achieve good separation.
-
-
MS/MS Detection:
-
After chromatographic separation, the analyte is ionized (typically using electrospray ionization - ESI) and detected by a triple quadrupole mass spectrometer.
-
Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for both neopterin and its internal standard.
-
-
Quantification:
-
The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification against a calibration curve prepared with known concentrations of neopterin and the internal standard.
-
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes described, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway. | Semantic Scholar [semanticscholar.org]
- 3. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
A Head-to-Head Comparison: Neopterin Quantification by ELISA and LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate measurement of neopterin (B1670844), a key biomarker of cellular immune activation, is critical. The choice of analytical method can significantly impact study outcomes. This guide provides a detailed cross-validation of two common platforms for neopterin quantification: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We present a summary of their analytical performance, detailed experimental protocols, and a visual representation of their respective workflows.
Data Presentation: A Comparative Overview
The performance of any analytical method is defined by key quantitative parameters. Below is a summary of typical performance characteristics for neopterin ELISA and LC-MS/MS assays, compiled from various sources. It is important to note that these values can vary between specific kit manufacturers, laboratories, and sample matrices.
| Performance Metric | Neopterin ELISA | Neopterin LC-MS/MS |
| Limit of Detection (LOD) | ~0.7 nmol/L[1] | ~0.1 nmol/L (analyte dependent) |
| Limit of Quantitation (LOQ) | Typically ~1.5-2 nmol/L | 0.195 ng/mL (for androstenedione)[2] |
| Accuracy (% Recovery) | Good | Superior[3] |
| Precision (CV %) | < 15% | < 15%[4] |
| Correlation (r) | High correlation with HPLC (r up to 0.99)[5] | High correlation with HPLC (r = 0.9919) |
| Throughput | High | High (with modern systems) |
| Specificity | Potential for cross-reactivity | High |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the nuances of each technique.
Neopterin ELISA Protocol (Competitive Assay)
This protocol is a generalized representation of a competitive ELISA for neopterin.
-
Plate Preparation : A 96-well microplate is pre-coated with anti-neopterin antibodies.
-
Standard and Sample Addition : Standards of known neopterin concentration and unknown samples are added to the wells.
-
Competitive Binding : A fixed amount of enzyme-labeled neopterin (conjugate) is added to each well. The labeled and unlabeled neopterin compete for binding to the immobilized antibodies.
-
Incubation : The plate is incubated to allow for the binding reaction to reach equilibrium.
-
Washing : The plate is washed to remove any unbound labeled or unlabeled neopterin.
-
Substrate Addition : A chromogenic substrate is added to each well. The enzyme on the bound labeled neopterin catalyzes a color change.
-
Color Development and Stopping : The reaction is allowed to proceed for a set time, and then a stop solution is added to halt the color development.
-
Absorbance Reading : The optical density of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of neopterin in the sample.
-
Data Analysis : A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of neopterin in the samples is then interpolated from this standard curve.
Neopterin LC-MS/MS Protocol
This protocol outlines a general workflow for the quantification of neopterin using LC-MS/MS.
-
Sample Preparation :
-
Protein Precipitation : For serum or plasma samples, proteins are precipitated by adding a solvent like methanol (B129727) or acetonitrile. The sample is then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer : The supernatant containing neopterin is transferred to a clean tube.
-
Evaporation and Reconstitution : The supernatant may be evaporated to dryness and then reconstituted in a mobile phase-compatible solvent.
-
-
Liquid Chromatography (LC) Separation :
-
An aliquot of the prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
The sample is passed through a chromatographic column (e.g., C18) which separates neopterin from other components in the sample based on its physicochemical properties.
-
-
Mass Spectrometry (MS) Detection and Quantification :
-
The eluent from the LC column, containing the separated neopterin, enters the mass spectrometer.
-
Ionization : Neopterin molecules are ionized, typically using electrospray ionization (ESI).
-
Mass Analysis : The ionized neopterin molecules are then passed through two mass analyzers (tandem mass spectrometry or MS/MS). The first analyzer selects the precursor ion of neopterin, which is then fragmented. The second analyzer selects a specific product ion for quantification.
-
Detection : The intensity of the specific product ion is measured, which is proportional to the concentration of neopterin in the sample.
-
-
Data Analysis : The concentration of neopterin is determined by comparing the signal intensity of the sample to that of a standard curve prepared with known concentrations of neopterin.
Visualization of Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflows of the neopterin ELISA and LC-MS/MS assays, as well as the logical relationship in a cross-validation study.
References
- 1. Comparative Evaluation of Salivary Neopterin Levels and Its Effects to Periodontal Therapy in Pre- and Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uu.diva-portal.org [uu.diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Neopterin Quantification: A Comparative Analysis of Key Methodologies
For researchers, scientists, and drug development professionals navigating the landscape of immune activation biomarkers, the accurate quantification of neopterin (B1670844) is paramount. This guide provides a comprehensive comparison of the most prevalent methodologies for neopterin measurement—Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography (HPLC), Radioimmunoassay (RIA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By presenting key performance characteristics, detailed experimental protocols, and insightful visualizations, this document aims to empower informed decisions in selecting the optimal method for specific research needs.
Neopterin, a catabolic product of guanosine (B1672433) triphosphate (GTP), is a sensitive indicator of cellular immune activation.[1][2] It is produced by macrophages and dendritic cells upon stimulation by interferon-gamma (IFN-γ), making it a valuable biomarker in a wide array of clinical contexts, including infectious diseases, autoimmune disorders, transplant rejection, and certain malignancies.[1][3] The choice of quantification method can significantly impact the reliability and comparability of research findings. This guide delves into the performance characteristics of the four leading techniques.
Performance Characteristics at a Glance
To facilitate a direct comparison, the following table summarizes the key performance indicators for each neopterin quantification method based on available experimental data.
| Performance Metric | ELISA (Enzyme-Linked Immunosorbent Assay) | HPLC (High-Performance Liquid Chromatography) | RIA (Radioimmunoassay) | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) |
| Sensitivity (LOD/LOQ) | LOD: 0.8 nM[4] | LOD: 0.3 ng/mL; LOQ: 1.0 ng/mL | Minimal detectable amount: ~0.1 pmol | Linear working range: 3 to 200 nmol/L |
| Precision (CV%) | Intra-assay CV: 4.3 – 11.7% (serum), 5.3 – 11.2% (urine); Inter-assay CV: 8.8 – 13.8% (serum), 9.3 – 14.4% (urine) | Intra- and inter-day precision: <3.14% | Data not consistently available; lower accuracy in urine reported compared to HPLC. | Total analytical imprecision: <14.4% |
| Accuracy/Recovery | 91 – 114% (serum); 87 – 120% (urine) | Relative error: <3.00% | Good agreement with HPLC for total neopterin in urine. | Excellent correlation with HPLC (r > 0.96). |
| Linearity | Proven up to a dilution of 1:16 (serum) and 1:8 (urine). | Data available, specific range depends on the method. | Data not consistently available. | Linear working range: 3 to 200 nmol/L. |
| Throughput | High, suitable for large numbers of samples. | Lower throughput compared to immunoassays. | Suitable for large numbers of samples. | High throughput is achievable. |
| Specificity | Dependent on antibody quality; potential for cross-reactivity. | High, due to chromatographic separation. | Dependent on antibody specificity. | High, based on mass-to-charge ratio. |
Understanding the Neopterin Production Pathway
The production of neopterin is a direct consequence of the activation of the cellular immune response, primarily initiated by IFN-γ. The following diagram illustrates the signaling pathway leading to neopterin synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Neopterin, the Cell-Mediated Immune Response Biomarker, in Inflammatory Periodontal Diseases: A Narrative Review of a More than Fifty Years Old Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ibl-international.com [ibl-international.com]
- 4. Serum Levels of the Immune Activation Marker Neopterin Change With Age and Gender and Are Modified by Race, BMI, and Percentage of Body Fat - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Linearity and Limits of Detection for Neopterin Assays: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing neopterin (B1670844) as a biomarker for immune system activation, the accuracy and reliability of its measurement are paramount. Two key performance characteristics of any neopterin assay are its linearity and limit of detection (LOD). Linearity ensures that a proportional relationship exists between the concentration of neopterin in a sample and the assay's measurement signal, while the LOD defines the lowest concentration of neopterin that can be reliably distinguished from a blank sample.
This guide provides a comparative overview of the performance characteristics of several commercially available neopterin enzyme-linked immunosorbent assay (ELISA) kits, focusing on their linearity and limits of detection. It also outlines the typical experimental protocols for determining these critical parameters.
Comparison of Neopterin Assay Performance
The following table summarizes the linearity and limit of detection data for various neopterin ELISA kits as reported by their respective manufacturers. It is important to note that methodologies for determining these values may vary between manufacturers, and direct comparison should be made with caution.
| Manufacturer/Kit | Stated Detection Range | Limit of Detection (LOD) / Sensitivity | Linearity Data |
| IBL International | 1.35 - 111 nmol/L | 0.7 nmol/L | Serum: 91 – 114% recovery; Urine: 87 – 120% recovery[1] |
| FineTest | 0.156 - 10 ng/mL | 0.094 ng/mL | Dilution linearity assessed at 1:2, 1:4, and 1:8 dilutions[2] |
| ELK Biotechnology | 0.16 - 10 ng/mL | 0.05 ng/mL | Assayed by testing samples spiked with neopterin and their serial dilutions[3] |
| Antibodies-online.com (ABIN6968823) | 0.156 - 10 ng/mL | 0.156 ng/mL | Not explicitly stated |
| Arigo Biolaboratories | Not explicitly stated | Not explicitly stated | Standard curve image provided[4] |
Note: The conversion between nmol/L and ng/mL for neopterin (molar mass ~253.2 g/mol ) is approximately 1 nmol/L ≈ 0.253 ng/mL. Researchers should always refer to the specific product datasheet for the most accurate and up-to-date information.
Experimental Protocols
Establishing Linearity
Linearity of a neopterin assay is determined to confirm that the assay provides results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed through a dilution linearity experiment.
Objective: To verify that the measured concentration of neopterin is proportional to its actual concentration across a range of dilutions.
Procedure:
-
Sample Preparation: Select a high-concentration sample, either a patient sample with high endogenous neopterin levels or a sample spiked with a known high concentration of neopterin standard. The concentration should be above the upper limit of the assay's standard curve.
-
Serial Dilution: Perform a series of dilutions of the high-concentration sample using the assay's sample diluent. Common dilution factors are 1:2, 1:4, 1:8, 1:16, and so on, to cover the entire range of the standard curve.
-
Assay Performance: Run the undiluted sample and all dilutions in the neopterin ELISA according to the manufacturer's protocol.
-
Data Analysis:
-
Calculate the concentration of neopterin in each dilution using the standard curve.
-
Correct the calculated concentrations for the dilution factor (i.e., multiply the measured concentration by the dilution factor).
-
The corrected concentrations should be consistent across the dilution series. A common acceptance criterion is that the coefficient of variation (CV) between the corrected concentrations is within a predefined limit (e.g., ≤15%).
-
Alternatively, plot the measured concentrations versus the expected concentrations (based on the dilution factor) and perform a linear regression analysis. The coefficient of determination (R²) should be close to 1 (e.g., ≥0.99) to demonstrate linearity.
-
Determining the Limit of Detection (LOD)
The Limit of Detection is the lowest concentration of neopterin that can be reliably detected by the assay. It is statistically determined by measuring the background signal of the assay.
Objective: To determine the lowest concentration of neopterin that is statistically different from zero.
Procedure:
-
Blank Sample Measurement: Prepare a series of blank samples (at least 10-20 replicates) using the sample diluent provided with the kit. These samples contain no neopterin.
-
Assay Performance: Run the blank samples in the neopterin ELISA according to the manufacturer's protocol.
-
Data Analysis:
-
Measure the optical density (OD) or other signal output for each blank replicate.
-
Calculate the mean (average) of the blank signals.
-
Calculate the standard deviation (SD) of the blank signals.
-
The Limit of Detection (LOD) is typically calculated as: LOD = Mean of Blanks + (2 x SD of Blanks) or LOD = Mean of Blanks + (3 x SD of Blanks)
-
The calculated LOD signal is then converted to a concentration by interpolating it from the low end of the standard curve.
-
Visualizing Methodologies
To better illustrate the processes involved in a neopterin assay and its validation, the following diagrams are provided.
Caption: Competitive ELISA signaling pathway for neopterin detection.
Caption: Workflow for establishing linearity and limit of detection.
By understanding the performance characteristics of different neopterin assays and the methodologies used to establish them, researchers can make more informed decisions when selecting an assay for their specific needs, ensuring the generation of high-quality, reliable data.
References
Navigating the Regulatory Landscape: A Comparative Guide to Biomarker Quantification by LC-MS/MS
For researchers, scientists, and drug development professionals, the validation of bioanalytical methods for biomarker quantification is a critical step in ensuring data integrity and regulatory acceptance. This guide provides a comprehensive comparison of current validation guidelines, focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and offers detailed experimental protocols and visual workflows to streamline the validation process.
The validation of bioanalytical methods is essential to demonstrate that an assay is suitable for its intended purpose.[1][2] While harmonized guidelines for the validation of assays for drugs and their metabolites have been established, the regulatory landscape for biomarker quantification has been more fragmented.[3] However, a consensus is emerging around a "fit-for-purpose" (FFP) approach, where the level of validation is dictated by the intended use of the biomarker data.[4]
This guide synthesizes recommendations from key regulatory and scientific bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and insights from the American Association of Pharmaceutical Scientists (AAPS) and the Critical Path Institute (C-Path).
Comparison of Key Validation Parameters
The following table summarizes the core validation parameters and provides a comparative overview of the acceptance criteria recommended by various guidelines and scientific consensus for LC-MS/MS-based biomarker assays. It is important to note that while the ICH M10 guideline does not officially cover biomarkers, its principles are often used as a starting point, especially for biomarkers intended to support regulatory decision-making.
| Validation Parameter | Key Considerations & General Recommendations | Acceptance Criteria (Illustrative) |
| Accuracy & Precision | Assessed by analyzing replicate Quality Control (QC) samples at multiple concentration levels across several analytical runs. For endogenous biomarkers, surrogate analytes or matrices may be necessary. | Within-run and between-run precision (%CV) should generally not exceed 15% (20% at the LLOQ). Mean accuracy should be within 85-115% of the nominal concentration (80-120% at the LLOQ). |
| Selectivity & Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This includes evaluating potential interference from related endogenous compounds, metabolites, or concomitant medications. | No significant interfering peaks should be present at the retention time of the analyte in blank samples. The response of interfering peaks should be less than 20% of the response of the Lower Limit of Quantification (LLOQ). |
| Sensitivity (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. The LLOQ should be relevant to the expected physiological or pathological concentrations of the biomarker. | The analyte signal at the LLOQ should be at least 5 times the signal of a blank sample. Accuracy and precision at the LLOQ should meet the acceptance criteria (typically ±20%). |
| Matrix Effect | The alteration of analyte ionization due to co-eluting matrix components. This should be assessed in matrix from multiple sources to evaluate the variability of the effect. | The coefficient of variation (%CV) of the internal standard-normalized matrix factor across different lots of matrix should not be greater than 15%. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. | The mean concentration of the analyte in stability samples should be within ±15% of the nominal concentration. |
| Carryover | The appearance of an analyte signal in a blank sample following the analysis of a high-concentration sample. | The response in a blank sample following the highest calibration standard (ULOQ) should be ≤20% of the response of the LLOQ and should not affect the accuracy of the subsequent sample. |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below. These protocols are intended as a general guide and should be adapted based on the specific biomarker, matrix, and intended use of the assay.
Accuracy and Precision
-
Prepare QC Samples: Spike blank matrix with known concentrations of the analyte to prepare QC samples at a minimum of three levels: low, medium, and high. For endogenous analytes, a surrogate matrix or the standard addition method may be employed.
-
Analytical Runs: Analyze at least five replicates of each QC level in three separate analytical runs performed on at least two different days.
-
Data Analysis: Calculate the mean concentration, accuracy (% bias), and precision (%CV) for each QC level within each run (within-run) and across all runs (between-run).
Selectivity
-
Source Matrix: Obtain at least six different sources of blank biological matrix.
-
Analysis: Analyze each blank matrix to check for interfering peaks at the retention time of the analyte and internal standard.
-
Spiked Samples: Spike the matrix from each source at the LLOQ level and analyze to ensure that the analyte can be reliably quantified.
Matrix Effect
-
Prepare Samples:
-
Set A: Neat solution of the analyte and internal standard.
-
Set B: Blank matrix extract spiked with the analyte and internal standard post-extraction.
-
-
Calculate Matrix Factor: Matrix Factor = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix).
-
Internal Standard Normalized Matrix Factor: Calculate the IS-normalized matrix factor by dividing the matrix factor of the analyte by the matrix factor of the internal standard.
-
Assess Variability: Determine the %CV of the IS-normalized matrix factor across the different matrix sources.
Stability
-
Prepare Stability QC Samples: Prepare replicate QC samples at low and high concentrations.
-
Freeze-Thaw Stability: Subject samples to at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Keep samples at room temperature for a duration that mimics the expected sample handling time.
-
Long-Term Stability: Store samples at the intended storage temperature for a defined period.
-
Analysis: Analyze the stability samples against a freshly prepared calibration curve and compare the results to nominal concentrations.
Visualizing the Workflow
To further clarify the validation process, the following diagrams illustrate the overall experimental workflow and the logical relationships between the different validation parameters.
Caption: High-level workflow for LC-MS/MS method validation.
Caption: Inter-relationships of core validation parameters.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Neopterin-13C5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Neopterin-13C5. The following procedures are designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.
Summary of Chemical Safety Information
| Chemical Identifier | CAS Number | Molecular Formula | Storage Temperature | Known Hazards |
| D-Neopterin-13C5 | 1217632-04-6 | C413C5H11N5O4 | -20°C or colder | Potential skin, eye, and respiratory tract irritant. Light sensitive. |
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal safety is mandatory. The following PPE should be utilized to minimize exposure and ensure a safe working environment.[1][2]
-
Eye Protection : Wear safety glasses or goggles to shield against potential splashes or airborne particles.[2]
-
Hand Protection : Chemical-resistant gloves, such as nitrile or latex, are required to prevent skin contact.[1][2] Change gloves frequently, especially if they become contaminated.
-
Body Protection : A full-length laboratory coat, kept closed, is necessary to protect skin and clothing from potential contamination.
-
Respiratory Protection : If working with the powder outside of a fume hood or in a poorly ventilated area, a respirator may be necessary to avoid inhalation.
Operational Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound. The following step-by-step guidance outlines the correct procedures for its use in a laboratory setting.
-
Preparation :
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Confirm that appropriate PPE is correctly worn.
-
-
Handling the Compound :
-
Neopterin is light sensitive; therefore, it should be handled in an area with minimized light exposure, and stored in amber vials.
-
Given the potential for respiratory irritation from the powder form, it is recommended to handle the solid compound within a fume hood to minimize inhalation risks.
-
Avoid direct contact with the skin, eyes, and clothing.
-
-
Preparation of Solutions :
-
Neopterin is practically insoluble in water.
-
To prepare solutions, 0.05 M NaOH can be used, and ultrasonication may aid in dissolution.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
-
Post-Handling :
-
Thoroughly wash hands with soap and water after handling is complete.
-
Clean and decontaminate all work surfaces and equipment used.
-
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
-
Waste Collection :
-
All solid waste contaminated with this compound, including used gloves, weigh boats, and pipette tips, should be collected in a designated, sealed waste container.
-
Liquid waste containing this compound should be collected in a separate, clearly labeled, and sealed waste container.
-
-
Waste Disposal :
-
Dispose of all waste in accordance with local, state, and federal regulations for chemical waste.
-
Do not dispose of this compound down the drain or in regular trash.
-
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the procedural steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
